Product packaging for 1-Benzylpyrrolidin-3-amine hydrochloride(Cat. No.:)

1-Benzylpyrrolidin-3-amine hydrochloride

Cat. No.: B1647141
M. Wt: 212.72 g/mol
InChI Key: SLNQYIALAWPRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrrolidine (B122466) and Piperidine (B6355638) Scaffolds in Organic Synthesis

Pyrrolidine and piperidine rings are among the most ubiquitous heterocyclic scaffolds in organic chemistry and drug discovery. Their prevalence stems from their presence in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, and their role as fundamental structural motifs in a multitude of synthetic pharmaceuticals. frontiersin.orgwikipedia.org

Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for several key attributes. nih.govontosight.ai Its saturated, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is a significant advantage in designing molecules that can fit into the complex binding sites of biological targets. nih.gov The non-planar structure of the pyrrolidine ring can lead to various stereoisomers, and the spatial orientation of substituents can result in different biological profiles for drug candidates. nih.gov This stereochemical complexity is often exploited in asymmetric synthesis, where chiral pyrrolidine derivatives, such as the amino acid proline, are used as effective catalysts or chiral building blocks. nih.gov The pyrrolidine nucleus is found in numerous FDA-approved drugs, including antivirals, antihypertensives, and antibacterial agents. frontiersin.orgmdpi.com

Piperidine Scaffold: The six-membered piperidine ring is another exceptionally important synthetic fragment in the design of pharmaceuticals. nih.gov It is a structural component in more than twenty classes of pharmaceuticals and is a key feature in many blockbuster drugs. researchgate.netarizona.edu The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com The piperidine framework is integral to a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. researchgate.netarizona.edu Its versatility makes it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Academic Relevance of 1-Benzylpyrrolidin-3-amine (B101318) Hydrochloride in Heterocyclic Chemistry

1-Benzylpyrrolidin-3-amine hydrochloride serves as a key intermediate and building block in the synthesis of more complex heterocyclic systems. lookchem.comcymitquimica.combldpharm.com Its academic relevance is demonstrated through its application in synthetic routes aimed at producing novel compounds with potential therapeutic value. The molecule possesses two key points of reactivity: the secondary amine within the pyrrolidine ring (after deprotection of the benzyl (B1604629) group) and the primary exocyclic amine at the 3-position. This dual functionality allows for a variety of chemical modifications.

Research has shown the utility of 1-benzyl-3-aminopyrrolidine as a precursor in multi-step syntheses. For instance, it has been used in the development of substituted pyrrolidines for potential use as enzyme inhibitors. acs.org A notable example includes its role as a key intermediate in the asymmetric synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, a component required for the manufacture of an Epidermal Growth Factor Receptor (EGFR) inhibitor. acs.org The synthesis of 1-benzyl-3-aminopyrrolidine itself from inexpensive, commercially available starting materials has been a subject of research, highlighting its importance as a target molecule for efficient synthetic methodologies. researchgate.net Its role as a precursor is further evidenced by its inclusion in chemical supplier databases, which list various downstream products synthesized from it. chemsrc.com These applications underscore the compound's value to the academic and industrial research communities for creating diverse libraries of new chemical entities.

Chemical Data

Table 1: Properties of 1-Benzylpyrrolidin-3-amine

Property Value
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
IUPAC Name 1-benzylpyrrolidin-3-amine
CAS Number 18471-40-4
Boiling Point 261.5 °C at 760 mmHg
Density 1.024 g/mL at 25 °C

| Refractive Index | 1.5477 |

Data sourced from PubChem and LookChem. lookchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2 B1647141 1-Benzylpyrrolidin-3-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1-benzylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H

InChI Key

SLNQYIALAWPRRP-UHFFFAOYSA-N

SMILES

C1CN(CC1N)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for 1 Benzylpyrrolidin 3 Amine Hydrochloride and Its Chiral Enantiomers

Traditional Organic Synthesis Routes

Traditional organic synthesis provides several reliable pathways to 1-Benzylpyrrolidin-3-amine (B101318) hydrochloride. These methods can be broadly categorized into reductive amination approaches and nucleophilic substitution strategies, each offering distinct advantages depending on the available starting materials and desired stereochemical outcome.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine or a related species. This approach is particularly valuable for the synthesis of 1-Benzylpyrrolidin-3-amine, starting from its corresponding ketone.

The most direct precursor for this route is 1-Benzylpyrrolidin-3-one. The synthesis of this ketone has been well-documented, often starting from readily available commercial materials like ethyl acrylate. researchgate.net One patented method involves a multi-step sequence including the synthesis of ethyl 3-benzylaminopropionate, followed by reactions to form 3-(N-ethoxycarbonylmethylene)benzylamine ethyl propionate, which then undergoes a Dieckmann cyclization and subsequent hydrolysis and decarboxylation to yield the target ketone, N-benzyl-3-pyrrolidone. researchgate.netgoogle.com

Once 1-Benzylpyrrolidin-3-one is obtained, it can be converted to 1-Benzylpyrrolidin-3-amine through several reductive amination protocols. A common method involves the formation of an oxime intermediate, 1-benzyl-3-hydroximinopyrrolidine, by reacting the ketone with hydroxylamine. google.com This oxime is then reduced to the primary amine. google.com Alternatively, direct reductive amination can be performed by reacting the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

Precursor Synthesis Step Key Reagents Reaction Type Reported Yield Source
Dieckmann CyclizationSodium ethoxide, TolueneIntramolecular Condensation65% (ring-closing) google.com
Hydrolysis & DecarboxylationConcentrated Hydrochloric AcidAcid Hydrolysis85% (decarboxylation) google.com
Overall Ketone Synthesis - - ~57% researchgate.net

Hydrogenation is the critical reduction step in this synthetic approach. Catalytic hydrogenation is widely employed to convert the C=N bond of the intermediate imine or oxime into the amine. google.com For instance, 1-benzyl-3-hydroximinopyrrolidine can be hydrogenated to furnish 3-Amino-1-benzylpyrrolidine. google.com

Various catalysts and hydrogen sources can be utilized, with the choice influencing reaction efficiency and stereoselectivity. For the production of specific chiral enantiomers, asymmetric hydrogenation techniques are employed. Rhodium-catalyzed asymmetric hydrogenation of related N-enamide precursors has been shown to be highly effective for producing enantioenriched 3-aminopiperidine derivatives, a strategy that can be adapted to the pyrrolidine (B122466) scaffold to yield optically active (R)- or (S)-1-Benzylpyrrolidin-3-amine. researchgate.net

Hydrogenation Method Substrate Catalyst/Reagents Product Source
Catalytic Hydrogenation1-Benzyl-3-hydroximinopyrrolidineH₂, Catalyst (e.g., Raney Ni, Pd/C)3-Amino-1-benzylpyrrolidine google.com
Asymmetric HydrogenationN-acyl-1-benzyl-Δ³-pyrrolidineRhodium-chiral ligand complex, H₂Chiral 3-acylamino-1-benzylpyrrolidine researchgate.net
Catalytic Transfer HydrogenationN-Benzyl protected aminesAmmonium (B1175870) formate, 10% Pd/CDebenzylated amine mdma.ch

Nucleophilic Substitution Strategies

Nucleophilic substitution offers an alternative synthetic paradigm, typically by forming the N-benzyl bond on a pre-existing 3-aminopyrrolidine (B1265635) scaffold. This method is advantageous when 3-aminopyrrolidine or its derivatives are more readily accessible than the corresponding ketone.

This strategy involves the direct N-alkylation of a pyrrolidine ring nitrogen. The synthesis can commence with a suitably protected 3-aminopyrrolidine, which is then reacted with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. orgsyn.orgnih.gov For example, a standard procedure involves reacting the amine with benzyl bromide in the presence of a base like potassium carbonate in a solvent mixture such as ethanol (B145695) and water. orgsyn.org This reaction directly installs the benzyl group onto the pyrrolidine nitrogen, forming the desired 1-benzyl-3-aminopyrrolidine backbone. If the starting material is racemic, the product will be a racemic mixture, whereas using an enantiomerically pure starting material like (R)- or (S)-3-aminopyrrolidine allows for the synthesis of the corresponding chiral product.

Reaction Type Substrate Reagents Key Transformation Source
N-Alkylation(S)-2-amino-3-phenyl-1-propanolBenzyl bromide, K₂CO₃, EtOH/H₂ON-Benzylation of an amino alcohol orgsyn.org
General N-AlkylationPiperidine (B6355638)/Pyrrolidine AmineAlkyl Halides (e.g., Benzyl Halide)Formation of N-C bond nih.gov

An intriguing, though less direct, approach involves the chemical interconversion between piperidine and pyrrolidine scaffolds. researchgate.net Research has described the preparation and interconversion of 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines, proceeding through an intermediate aziridinium (B1262131) ion. researchgate.net For instance, reduction of 3-azido-1-benzylpiperidine yields 3-amino-1-benzylpiperidine. researchgate.net Synthetic routes that induce ring contraction of a piperidine derivative or ring expansion of a proline derivative can potentially be harnessed to access the 1-benzylpyrrolidin-3-amine structure. researchgate.net While not a common introductory route, these transformations highlight the synthetic accessibility between these closely related six- and five-membered heterocyclic systems. researchgate.netnih.gov

Carbamate (B1207046) Protection and Subsequent Reduction

The use of carbamate protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a foundational strategy in amine synthesis. This approach involves the protection of a nitrogen atom to prevent unwanted side reactions while other parts of the molecule are modified. The synthesis of the target compound via this route typically involves the formation of a carbamate-protected pyrrolidine precursor, followed by the deprotection and reduction to yield the final amine.

The general sequence involves introducing a carbamate group onto a suitable substrate, which is then cyclized or modified to form the pyrrolidine ring. The final step is the removal of the carbamate group to unveil the 3-amino functionality. For instance, a precursor like (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride demonstrates the use of a Cbz protecting group on a pyrrolidine structure. bldpharm.com The deprotection is a critical step and can be achieved under various conditions.

Methods for carbamate cleavage are well-established. For example, Cbz groups are commonly removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂), which is a mild and efficient method. organic-chemistry.org Boc groups are typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane. nih.gov The choice of deprotection agent is crucial to ensure compatibility with other functional groups in the molecule. organic-chemistry.org

Table 1: Common Deprotection Methods for Carbamate Groups

Protecting GroupReagentConditionsKey Features
Cbz H₂, Pd/CNeutral, mildSensitive to other reducible groups. organic-chemistry.org
Boc TFA or HClAcidicCan fail or lead to ring-opening in sensitive structures. nih.gov
Alloc 2-Mercaptoethanol, K₃PO₄NucleophilicUseful for substrates with sensitive functionalities. organic-chemistry.org

This methodology offers a reliable and versatile route to the target compound, allowing for the construction of complex molecular architectures by temporarily masking the reactive amine group.

Curtius Rearrangement Mediated Synthesis

The Curtius rearrangement is a classic and powerful transformation in organic synthesis for converting carboxylic acids into primary amines. wikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally or photochemically rearranges to an isocyanate, losing a molecule of nitrogen gas in the process. wikipedia.orgorganic-chemistry.org The resulting isocyanate can then be trapped with various nucleophiles; hydrolysis with aqueous acid yields the primary amine. nih.gov

This rearrangement is known for its high tolerance of various functional groups and for proceeding with complete retention of the stereochemical configuration of the migrating group. nih.gov A key advantage is that it avoids the use of harsh reagents often required in other amine syntheses.

A specific application of this method has been reported for the multigram-scale synthesis of 1-benzyl-3-aminopyrrolidine. researchgate.net In this key step, an appropriate acylhydrazide precursor is treated with sodium nitrite (B80452) and trifluoroacetic acid to generate the acyl azide in situ, which then undergoes the Curtius rearrangement. The resulting isocyanate is subsequently hydrolyzed to afford the desired 3-aminopyrrolidine derivative. researchgate.net This approach is notable for being conducted primarily in aqueous conditions, making it an environmentally benign option. researchgate.net

Table 2: Key Steps in Curtius Rearrangement for Amine Synthesis

StepTransformationIntermediateProduct
1 Carboxylic acid to Acyl AzideAcyl AzideIsocyanate
2 Isocyanate HydrolysisCarbamic AcidPrimary Amine

The versatility of the isocyanate intermediate also allows for the synthesis of derivatives such as ureas and carbamates by trapping it with amines or alcohols, respectively. wikipedia.orgnih.gov

Cyclization Reactions

The construction of the pyrrolidine ring is the cornerstone of synthesizing 1-benzylpyrrolidin-3-amine. Various cyclization strategies have been developed to achieve this, offering different levels of efficiency, stereocontrol, and functional group tolerance.

Intramolecular cyclization reactions that form the pyrrolidine ring in a single, continuous sequence are highly efficient. These cascade reactions, often catalyzed by transition metals, can generate complex molecules from simple acyclic precursors in one pot. A common strategy involves the cyclization of an amino alcohol. For instance, the use of thionyl chloride (SOCl₂) can efficiently chlorinate an amino alcohol, facilitating a subsequent intramolecular nucleophilic substitution to form the cyclic amine, thereby bypassing the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Radical cyclizations offer a powerful method for C-N bond formation. In this approach, an aminyl radical is generated, which then cyclizes onto a suitably positioned double bond or other radical acceptor within the same molecule. A key transformation involves the stereoselective formation of nitrogen-containing heterocycles via the aminyl-radical cyclization of a primary amine. nih.gov This can be achieved using methods like Suárez hypoiodite (B1233010) oxidation, which generates the necessary radical intermediate. nih.gov This methodology is particularly useful for synthesizing complex polycyclic structures and can exhibit high levels of stereocontrol based on the substrate's conformation.

Oxidative amination of alkenes is a versatile strategy for synthesizing nitrogen-containing compounds. nih.gov This method can involve the direct addition of a nitrogen source across a double bond. Palladium-catalyzed aerobic oxidative amination, often referred to as the aza-Wacker reaction, involves the aminopalladation of an alkene followed by β-hydride elimination. acs.org More recent developments utilize dual photoredox and copper catalysis to achieve the intermolecular oxidative amination of unactivated alkenes. rsc.org This process typically involves the generation of an amidyl radical, which adds to the alkene with anti-Markovnikov selectivity. nih.gov This radical-based approach is compatible with a wide range of functional groups due to its mild reaction conditions. rsc.org

Intramolecular hydroamination provides a direct and atom-economical route to cyclic amines. Metal-free approaches often rely on the use of strong Brønsted acids, such as triflic acid (TfOH) or sulfuric acid, to catalyze the cyclization of aminoalkenes. nih.gov In this method, the acid protonates the double bond, generating a carbocation that is then trapped intramolecularly by the nitrogen nucleophile. This strategy is effective for aminoalkenes that have an electron-withdrawing group on the nitrogen atom, which pre-activates the substrate for cyclization. The reaction typically proceeds in excellent yields to form pyrrolidines and other N-heterocycles. nih.gov

Table 3: Overview of Cyclization Strategies for Pyrrolidine Synthesis

MethodKey PrincipleCatalyst/ReagentPrecursor Type
Intramolecular Cyclization/Reduction One-pot chlorination and cyclizationSOCl₂Amino alcohol organic-chemistry.org
Radical-Mediated Cyclization Aminyl radical addition to an internal π-systemHypoioditeUnsaturated amine nih.gov
Oxidative Amination Amidyl radical addition to an alkenePhotoredox/Copper or PalladiumAlkene and Amine source nih.govacs.org
Acid-Mediated Hydroamination Acid-catalyzed intramolecular amine additionBrønsted acid (e.g., TfOH)Alkenylamine nih.gov
Direct δ-Amination of sp³ C-H Bonds

The direct amination of sp³ C-H bonds represents a powerful and atom-economical strategy for the synthesis of pyrrolidines. This approach circumvents the need for pre-functionalized starting materials, directly converting a C-H bond at the δ-position relative to a nitrogen atom into a C-N bond to form the pyrrolidine ring.

One notable method involves an iodine-mediated, transition-metal-free approach to δ-amination. organic-chemistry.org This reaction utilizes molecular iodine (I₂) as the sole oxidant to facilitate the cyclization of accessible substrates into pyrrolidines. organic-chemistry.org The process is operationally simple and has been shown to be effective for a variety of substrates, offering an efficient route to the pyrrolidine framework. organic-chemistry.org Mechanistic studies suggest that the reaction likely proceeds through a radical pathway, initiated by the homolytic cleavage of an N-I bond. organic-chemistry.org While this method is broadly applicable, its effectiveness can be influenced by the nature of the substrate, with certain functional groups being less tolerated. organic-chemistry.org

Another strategy in this category is the triiodide (I₃⁻)-mediated δ C-H amination, which is a modification of the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov The classic HLF reaction often requires harsh conditions, but this modified approach allows for the amination of unactivated secondary C-H bonds under milder conditions. nih.gov By generating triiodide in situ from the oxidation of sodium iodide, the reaction avoids the undesired decomposition pathways often mediated by I₂, thus expanding the synthetic utility to include substrates with weaker C-H bonds. nih.gov This method has been successfully applied to form a range of functionalized pyrrolidines. nih.gov

The following table summarizes representative conditions for these direct amination reactions.

Method Oxidant/Mediator Base Solvent Key Features Reference
Iodine-Mediated AminationI₂K₂CO₃TolueneTransition-metal-free, operationally simple. organic-chemistry.org
Triiodide-Mediated HLF ReactionI₃⁻ (from NaI)Not specifiedNot specifiedMilder conditions than classic HLF, broader substrate scope. nih.gov
Chlorination of Amino Alcohols

The synthesis of cyclic amines, including pyrrolidines, from amino alcohols via chlorination is a classic transformation that has been revisited and optimized for efficiency and scope. organic-chemistry.org This one-pot method involves the treatment of an amino alcohol with thionyl chloride (SOCl₂) to achieve chlorination of the hydroxyl group, followed by intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.orgorganic-chemistry.orgorgsyn.org This approach is advantageous as it bypasses the multi-step sequence of N-protection, O-activation, cyclization, and deprotection that is often employed. organic-chemistry.org

The success of this reaction is highly dependent on the reaction conditions. An optimized protocol involves the slow, inverse addition of the amino alcohol solution to the thionyl chloride solution. organic-chemistry.org This technique is crucial as it suppresses the formation of undesired side products by ensuring the rapid protonation of the amine, which prevents it from acting as a nucleophile and reacting with the chlorosulfinyl ester intermediate. organic-chemistry.org In situ NMR studies have confirmed the formation of these intermediates, which are then converted to the corresponding amino chlorides that undergo cyclization upon treatment with a base. organic-chemistry.org

This method has demonstrated broad applicability for the synthesis of various nitrogen heterocycles, including pyrrolidines and piperidines, with high yields. organic-chemistry.org The scalability of this process has also been demonstrated, highlighting its practical utility in synthetic chemistry. organic-chemistry.org

Reagent Solvent Key Reaction Step Advantages Reference
Thionyl chloride (SOCl₂)Isopropyl acetate (B1210297) or DimethoxymethaneInverse addition of amino alcohol to SOCl₂One-pot, avoids protection/deprotection steps, scalable. organic-chemistry.org

Asymmetric Synthesis and Chiral Resolution Techniques

The synthesis of specific chiral enantiomers of 1-benzylpyrrolidin-3-amine requires sophisticated asymmetric strategies. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high purity.

Enantioselective Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis and has been effectively applied to the preparation of chiral pyrrolidines. rsc.org This method typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor in the presence of a chiral rhodium catalyst. oup.comnih.gov The catalyst, which is composed of a rhodium metal center and a chiral ligand, creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, resulting in the formation of one enantiomer in excess. rsc.orgunl.edu

A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, with pyrrolidine-based phosphine ligands themselves being prominent. oup.com The efficiency and enantioselectivity of the hydrogenation are highly dependent on the structure of the substrate, the chiral ligand, and the reaction conditions, such as solvent and pressure. nih.gov For instance, polymer-supported chiral pyrrolidinephosphine-rhodium catalysts have been developed and used in the asymmetric hydrogenation of olefins, achieving high optical yields for the synthesis of chiral amino acid precursors. oup.com

Catalyst System Substrate Type Key Outcome Significance Reference
Rhodium complex with chiral phosphine ligandProchiral enamines, dehydroamino acid estersHigh enantiomeric excess of the hydrogenated productPowerful tool for creating chiral centers in pyrrolidine rings. rsc.orgnih.gov
Polymer-supported chiral pyrrolidinephosphine-Rh catalystOlefinsHigh optical yieldsDemonstrates the utility of recyclable catalysts in asymmetric synthesis. oup.com
Palladium-Catalyzed Enantioselective Amination

Palladium-catalyzed reactions are versatile tools for the construction of C-N bonds, and their enantioselective variants provide a powerful means to synthesize chiral amines, including substituted pyrrolidines. nih.govacs.orgfigshare.comorganic-chemistry.orgorganic-chemistry.org One prominent strategy is the enantioselective palladium-catalyzed carboamination of alkenes. nih.govacs.org This reaction involves the intramolecular cyclization of an aminoalkene onto a palladium-activated alkene, followed by coupling with an aryl or vinyl halide. The use of a chiral ligand on the palladium catalyst controls the stereochemistry of the newly formed stereocenter. nih.govacs.org For example, the use of (R)-Siphos-PE as a ligand has been shown to provide 2-(arylmethyl)pyrrolidines with high enantiomeric excess. nih.govacs.org

Another approach is the enantioselective α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by a palladium-catalyzed Negishi coupling with an aryl bromide to introduce the aryl group at the α-position with high enantioselectivity. organic-chemistry.org

The following table summarizes key aspects of these palladium-catalyzed methods.

Reaction Type Catalyst/Ligand Key Transformation Enantioselectivity Reference
Enantioselective CarboaminationPd/(R)-Siphos-PECyclization of N-boc-pent-4-enylamines with aryl bromidesUp to 94% ee nih.govacs.org
Enantioselective α-ArylationPd(OAc)₂/tBu₃P-HBF₄ with sparteineDeprotonation and Negishi coupling of N-Boc-pyrrolidineHigh enantiomeric ratio (e.g., 96:4 er) organic-chemistry.org
Iridium(III)-Catalyzed Pyrrolidine Synthesis from Triols

Iridium catalysts have emerged as powerful tools for the synthesis of N-heterocycles. organic-chemistry.orgnih.govunife.itvu.nlnih.gov One innovative approach involves the use of a chiral iridium catalyst to mediate the annulation of diols and primary amines to form chiral pyrrolidines. organic-chemistry.org This "borrowing hydrogen" methodology involves the iridium-catalyzed oxidation of the diol to a dialdehyde, which then condenses with the amine to form a di-imine. Subsequent intramolecular cyclization and iridium-catalyzed hydrogenation of the resulting intermediate yields the chiral pyrrolidine. organic-chemistry.org The use of a chiral amine-derived iridacycle complex has been shown to provide a range of enantioenriched pyrrolidines from simple racemic diols and primary amines. organic-chemistry.org

Another iridium-catalyzed method involves the reductive generation of azomethine ylides from amides or lactams. nih.govunife.itvu.nlnih.gov In this process, an iridium complex, such as Vaska's complex, catalyzes the reduction of the amide carbonyl to generate an azomethine ylide intermediate. This intermediate can then undergo a [3+2] dipolar cycloaddition with an alkene to form a substituted pyrrolidine. nih.govunife.itvu.nlnih.gov While this method is powerful for creating complex pyrrolidine structures, achieving high enantioselectivity often requires the use of chiral dipolarophiles or further development of chiral iridium catalysts for this specific transformation.

Catalyst System Starting Materials Key Methodology Significance Reference
Chiral amine-derived iridacycle complexRacemic diols and primary aminesBorrowing hydrogen annulationRapid access to diversely substituted enantioenriched pyrrolidines. organic-chemistry.org
Vaska's complex [IrCl(CO)(PPh₃)₂]Amides/Lactams and alkenesReductive generation of azomethine ylides and [3+2] cycloadditionAccess to structurally complex and polysubstituted pyrrolidines. nih.govunife.itvu.nlnih.gov

Utilization of Chiral Precursors

The use of naturally occurring chiral molecules as starting materials is a cornerstone of asymmetric synthesis, providing a direct route to enantiomerically pure products. This "chiral pool" synthesis leverages the inherent stereochemistry of the precursor to control the configuration of the final product.

Synthesis from L-Aspartic Acid

A well-established route to (S)-1-benzylpyrrolidin-3-amine begins with the readily available amino acid, L-aspartic acid. One documented synthesis involves a multi-step sequence to construct the chiral pyrrolidine ring. The process commences with the formation of N-Formyl-L-aspartic anhydride (B1165640) from L-aspartic acid. researchgate.net This intermediate then undergoes a series of transformations including acylation, esterification, reduction, and finally, a ring-closing reaction to yield (S)-1-benzylpyrrolidin-3-amine. researchgate.net The final debenzylation step affords (S)-(+)-3-Aminopyrrolidine dihydrochloride (B599025). researchgate.net

Table 1: Optimal Conditions for the Synthesis of (S)-1-benzylpyrrolidin-3-amine

Parameter Optimal Condition Resulting Yield
Molar Ratio (KBH₄:H₂SO₄:Substrate) 3:1.5:1 71.6%
Reaction Time 6 hours 71.6%
Reaction Temperature 50-60°C 71.6%

This table summarizes the optimized reaction conditions for the reduction and ring-closing step to form (S)-1-benzylpyrrolidin-3-amine from its precursor, as reported in the literature. researchgate.net

Derivation from L-Ribitol

Carbohydrates offer a rich source of stereochemical diversity for synthesis. A synthetic pathway starting from D-ribose has been developed to produce 1,4-dideoxy-1,4-imino-D-ribitol, a polyhydroxylated N-benzylpyrrolidine derivative. researchgate.net Although the final target is not the 3-amino compound, the core methodology demonstrates the formation of the N-benzylpyrrolidine ring from a ribitol-derived precursor.

The synthesis involves a key intermediate, L-Lyxonolactone, which is prepared from a D-ribonolactone derivative through a base-promoted hydrolysis that inverts the configuration at the C-4 position. researchgate.net The crucial cyclization step is then achieved by reacting a dimesylated L-lyxitol intermediate with benzylamine (B48309). This reaction proceeds with another inversion of configuration at C-4, ultimately affording the D-ribo-configured N-benzylpyrrolidine system. researchgate.net Subsequent functional group manipulations would be required to convert the resulting polyol into 1-benzylpyrrolidin-3-amine hydrochloride.

Table 2: Key Transformation in Pyrrolidine Synthesis from D-Ribose

Starting Material Key Intermediate Cyclization Reagent Product Core Structure
D-Ribose L-Lyxonolactone derivative Benzylamine N-Benzylpyrrolidine

This table highlights the key stages in the conversion of D-ribose to an N-benzylpyrrolidine scaffold. researchgate.net

Derivation from Natural Alkaloids (e.g., (-)-Vasicine)

Natural alkaloids provide complex and stereochemically defined scaffolds for chemical synthesis. A facile and scalable method for preparing optically active (3S)-1-benzylpyrrolidin-3-ol has been reported starting from the natural alkaloid (-)-vasicine, which is the major alkaloid of the plant Adhatoda vasica. documentsdelivered.com

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. Chemoenzymatic dynamic kinetic resolution (DKR) represents an advanced approach that can theoretically convert 100% of a racemic starting material into a single enantiomer of a product. nih.gov

This method combines the enantioselective acylation of an amine, catalyzed by a lipase (B570770), with the in-situ racemization of the unreacted amine enantiomer, catalyzed by a metal complex. nih.gov For primary amines, a combination of a ruthenium catalyst for racemization and an enzyme like Candida antarctica lipase B (CALB) for the resolution has proven highly effective. nih.gov This process allows for the transformation of a variety of racemic primary amines into a single enantiomer of the corresponding amide in high yield and with high enantioselectivity. nih.gov The resulting enantiomerically pure amide can then be hydrolyzed to yield the desired chiral amine.

Table 3: Components of a Chemoenzymatic DKR System for Primary Amines

Component Function Example
Enzyme Enantioselective acylation Candida antarctica lipase B (CALB)
Racemization Catalyst Racemization of unreacted amine Shvo's catalyst (a ruthenium complex)
Acylating Agent Provides the acyl group Isopropyl acetate

This table outlines the key components used in the dynamic kinetic resolution of primary amines. nih.govunibo.it

Diastereoselective Synthetic Pathways

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters. For the synthesis of substituted pyrrolidines, direct C–H amination methods offer an atom-economical and streamlined approach. nih.gov

Research has demonstrated the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides using an iron dipyrrinato complex as a catalyst. nih.gov The study of the reaction mechanism, through both experiments and theoretical calculations, provided a model for understanding the factors that control diastereoinduction. nih.gov This understanding allowed for the systematic modification of the catalyst to improve selectivity. It was found that among various iron alkoxide and aryloxide catalysts, an iron phenoxide complex showed superior performance, generating the syn 2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1 d.r.). nih.gov While this specific example focuses on 2,5-disubstitution, the principles of catalyst design to control stereochemistry are broadly applicable to the synthesis of other substituted pyrrolidines, such as diastereomers of 1-benzyl-3-amino-4-methylpyrrolidine. researchgate.net

Table 4: Effect of Catalyst on Diastereoselectivity in Pyrrolidine Synthesis

Substrate Catalyst Diastereomeric Ratio (syn:anti)
1-azido-1-phenyl-hex-5-ene Iron Dipyrrinato Complex (1a) 3.9:1
1-azido-1-(4-chlorophenyl)-hex-5-ene Iron Alkoxide Variant (6) 13:1
1-azido-1-(4-chlorophenyl)-hex-5-ene Iron Phenoxide Complex (8) >20:1

This table shows the impact of catalyst modification on the diastereomeric ratio (d.r.) in the cyclization of aliphatic azides to form pyrrolidines. nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and green alternative for the synthesis of complex molecules, including chiral amines and heterocycles. researchgate.net Engineered enzymes can catalyze reactions with high selectivity and efficiency under mild conditions. nih.gov

A notable biocatalytic approach for forging chiral cyclic amines involves the intramolecular C(sp³)–H amination of organic azides. nih.gov Scientists have engineered a cytochrome P450 enzyme, specifically a variant named P411-PYS-5149, to catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds. nih.gov This "new-to-nature" enzymatic reaction builds the pyrrolidine ring with good enantioselectivity and catalytic efficiency. nih.gov This method provides a general and concise route for preparing chiral N-heterocyclic building blocks, representing a significant advance in synthetic chemistry and drug discovery. researchgate.netnih.gov This biocatalytic platform lays the foundation for creating diverse N-heterocycles through environmentally benign processes. nih.gov

ω-Transaminase-Mediated Conversions

The use of ω-transaminases (ω-TAs) represents a highly efficient and environmentally favorable method for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.eduresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. illinois.edunih.gov This biocatalytic approach has been successfully applied to the synthesis of various chiral pyrrolidines and piperidines. nih.gov

In the context of 1-benzylpyrrolidin-3-amine, the corresponding ketone, 1-benzylpyrrolidin-3-one, serves as the prochiral substrate. By selecting either an (R)-selective or (S)-selective ω-transaminase, it is possible to produce the desired enantiomer of the amine with high optical purity. illinois.edu The reaction typically employs an inexpensive amine donor, such as isopropylamine (B41738) or alanine, and proceeds in an aqueous medium under mild temperature and pH conditions. The development and engineering of ω-TAs have expanded their substrate scope to include bulkier and more complex ketones, making this a versatile strategy for producing enantiopure cyclic amines. nih.govresearchgate.net

A key advantage of this method is the potential for high enantiomeric excess (ee), often exceeding 99%, which is critical for pharmaceutical applications. researchgate.netnih.gov The process avoids the harsh reagents and heavy metal catalysts often used in traditional chemical synthesis, aligning with the principles of green chemistry. illinois.edu

Table 1: Key Features of ω-Transaminase-Mediated Synthesis

Feature Description
Enzyme Class ω-Transaminase (ω-TA)
Coenzyme Pyridoxal-5'-phosphate (PLP)
Substrate 1-Benzylpyrrolidin-3-one
Product (R)- or (S)-1-Benzylpyrrolidin-3-amine
Stereoselectivity High (often >99% ee)
Reaction Conditions Mild, aqueous environment

| Advantages | Green chemistry, high enantiopurity, avoids harsh reagents |

Enzymatic Hydroxylation of N-Substituted Pyrrolidines

Enzymatic hydroxylation offers a regioselective and stereoselective method to introduce a hydroxyl group onto an unactivated carbon atom, a transformation that is often challenging to achieve with conventional chemical methods. Cytochrome P450 monooxygenases are particularly effective for this purpose. nih.gov These enzymes can be engineered to selectively hydroxylate N-benzylpyrrolidine at the C-3 position, yielding 1-benzylpyrrolidin-3-ol. nih.gov

This chiral alcohol is a valuable intermediate that can be subsequently converted to 1-benzylpyrrolidin-3-amine. The conversion typically involves two steps:

Activation of the hydroxyl group: The alcohol is converted into a better leaving group, for instance, by tosylation or mesylation.

Nucleophilic substitution: The activated intermediate is then reacted with an amine source, such as ammonia or an azide followed by reduction, to introduce the amino group.

The stereochemistry of the final amine product is determined by the stereochemistry of the alcohol precursor and the mechanism of the substitution reaction (e.g., SN2, which proceeds with inversion of configuration). The ability to produce either the (S)- or (R)-enantiomer of the alcohol through selective biocatalysis allows for precise control over the final product's chirality. nih.gov

Synthesis of Related Pyrrolidine and Piperidine Derivatives

The structural motif of 1-benzylpyrrolidine-3-amine is found within a broader class of related heterocyclic compounds. The synthetic strategies for these derivatives often share common intermediates and reaction types.

Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one Analogs

Analogs of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a compound structurally related to the nootropic agent nebracetam (B40111), can be synthesized through multi-step sequences. uran.uaresearchgate.net One common approach begins with the reaction of itaconic acid and a substituted benzylamine in toluene, which, upon heating, forms the corresponding 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua

This carboxylic acid intermediate can then be converted to the final product through several steps. An optimized, four-stage synthesis has been proposed to improve yield and avoid hazardous reagents like sodium azide. uran.uaresearchgate.net The final step often involves the reduction of an intermediate, such as a nitrile or an azide, to yield the primary amine. The product is typically isolated as its hydrochloride salt to improve stability and handling. uran.ua

Table 2: Alternative Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one Analogs

Step Reaction
1 Itaconic acid reacts with substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid.
2 The carboxylic acid is converted to a key intermediate.
3 Introduction of a nitrogen-containing functional group.

| 4 | Reduction to the final 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one product. |

Another method involves the hydrazinolysis of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one. This reaction, using hydrazine (B178648) hydrate (B1144303) in ethanol, cleaves the phthalimide (B116566) protecting group to release the desired primary amine.

Synthesis of 1-Benzylpiperidin-3-amine Derivatives

The synthesis of 1-benzylpiperidin-3-amine, the six-membered ring analog of 1-benzylpyrrolidin-3-amine, can be achieved through various routes. A common method is the reductive amination of 1-benzylpiperidin-3-one. This reaction involves treating the ketone with an amine source (like ammonia or hydroxylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the amine directly.

Alternatively, the synthesis can start from optically active amino acids, such as L-glutamic acid, to produce enantiomerically pure 3-amino piperidine derivatives. researchgate.net Another approach involves the reduction of an intermediate azido (B1232118) compound, which can be prepared from the corresponding chloro-substituted piperidine. researchgate.net The synthesis of 1-benzylpiperidine (B1218667) derivatives is also a key area in the development of ligands for various biological targets, including acetylcholinesterase. researchgate.net

Synthesis of Azaspiro Dihydrotriazine Scaffolds

Azaspiro compounds, which feature a spirocyclic junction containing a nitrogen atom, are of interest in medicinal chemistry. The synthesis of these complex scaffolds can utilize pyrrolidine derivatives as starting materials. For instance, spiro[carbazole-3,3'-pyrrolidine] derivatives have been developed as inhibitors of specific biological pathways. nih.gov The construction of such scaffolds often involves multi-component reactions or cycloaddition reactions where the pyrrolidine ring is formed or pre-exists as a key building block. These synthetic routes enable the creation of unique three-dimensional structures for drug discovery. nih.gov

Synthesis of 1,4-Imino-D-lyxitols

1,4-Imino-D-lyxitols are polyhydroxylated pyrrolidine derivatives, also known as iminosugars. These compounds are analogs of carbohydrates where the ring oxygen is replaced by a nitrogen atom. Their synthesis is of significant interest as they are often potent inhibitors of glycosidases. nih.govnih.gov

The synthesis of these complex molecules often starts from carbohydrate precursors. For example, D-xylose can be used as a starting material to construct the chiral pyrrolidine core. nih.gov Synthetic strategies typically involve a series of protection, oxidation, reduction, and cyclization steps to build the highly functionalized pyrrolidine ring with the correct stereochemistry. The introduction of the N-benzyl group is usually accomplished via reductive amination. These synthetic approaches provide access to a range of iminosugars that can be evaluated for their biological activity. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 1 Benzylpyrrolidin 3 Amine Hydrochloride

Fundamental Chemical Transformations

The reactivity of 1-benzylpyrrolidin-3-amine (B101318) is largely dictated by the primary amine at the 3-position and the N-benzyl-protected pyrrolidine (B122466) ring. These functionalities allow for a diverse array of chemical reactions, making it a valuable building block in medicinal chemistry and materials science.

Amine Group Reactivity

The exocyclic primary amine is a potent nucleophile and the primary site for a variety of functional group interconversions, including alkylation, acylation, and participation in redox reactions of its derivatives.

The primary amine of 1-benzylpyrrolidin-3-amine can be readily alkylated through several synthetic methodologies. Reductive amination, for instance, is a common strategy, although its success can be dependent on the nature of the electrophile. unibo.it An attempted reductive amination with 4-methoxybenzaldehyde (B44291) proved challenging due to the aldehyde's poor electrophilicity, hindering the initial imine formation required for the reaction. unibo.it In other synthetic schemes, reductive amination procedures have been successfully employed to generate more complex derivatives. google.com

Another significant N-alkylation pathway involves the nucleophilic addition of the amine to epoxides. This reaction yields valuable amino alcohol structures. For example, the reaction of (3S)-1-benzylpyrrolidin-3-amine with 2-methyloxirane proceeds at room temperature to furnish the corresponding N-alkylated product. google.comgoogleapis.com

Table 1: Examples of N-Alkylation Reactions
Reaction TypeReactantReagents/ConditionsProduct TypeSource
Reductive Amination (Attempted)4-MethoxybenzaldehydeVarious reductive amination conditionsDesired imine/amine not obtained unibo.it
Epoxide Ring-Opening2-MethyloxiraneMethanol, Room Temperature, 3 days(S)-1-((1-benzylpyrrolidin-3-yl)amino)propan-2-ol google.comgoogleapis.com

The primary amine group readily undergoes acylation to form stable amide bonds, a cornerstone transformation in the synthesis of pharmaceutical agents. A standard method involves the coupling with a carboxylic acid that has been activated as a mixed anhydride (B1165640). In one example, (3R)-1-benzylpyrrolidin-3-amine was added to a pre-formed mixed anhydride in Tetrahydrofuran (THF) at temperatures below -10 °C, followed by warming to room temperature to yield the target amide. google.com

The amine's reactivity extends to phosgene (B1210022) derivatives. Its reaction with triphosgene (B27547) in dichloromethane (B109758) (DCM) generates a highly reactive isocyanate intermediate in situ. rsc.orgresearchgate.net This intermediate can then be trapped with another nucleophile, such as diaminomaleonitrile (B72808), to produce complex urea (B33335) derivatives. rsc.orgresearchgate.net Similarly, reaction with phenyl chloroformate in the presence of pyridine (B92270) yields a carbamate (B1207046) intermediate. acs.org

Table 2: Examples of Acylation Reactions
Acylating AgentReagents/ConditionsIntermediate/Product TypeSource
Mixed AnhydrideTHF, < -10 °C to Room TemperatureAmide google.com
TriphosgeneDCM; subsequent reaction with diaminomaleonitrile in THFIsocyanate intermediate, Urea derivative unibo.itrsc.orgresearchgate.net
Phenyl ChloroformatePyridine, Dry DCMCarbamate acs.org

While direct oxidation of the primary amine is less commonly documented, reduction reactions of derivatives of 1-benzylpyrrolidin-3-amine are synthetically useful. In a multi-step synthesis, a carbamate intermediate derived from 1-benzylpyrrolidin-3-amine was converted to a semicarbazide, which was then condensed with various aromatic aldehydes to form semicarbazones. acs.org These semicarbazone derivatives were subsequently reduced to the corresponding substituted semicarbazides using sodium borohydride, achieving yields between 51% and 58%. acs.org

Table 3: Example of a Reduction Reaction on a Derivative
SubstrateReagentProduct TypeYieldSource
Semicarbazone derivative of 1-benzylpyrrolidin-3-amineSodium BorohydrideSemicarbazide derivative51-58% acs.org

Pyrrolidine Ring Modifications

While the exocyclic amine is often the primary reaction site, the amine can also be employed as an internal nucleophile to facilitate modifications that involve the pyrrolidine backbone's substituents.

As noted in the N-alkylation section, the primary amine of 1-benzylpyrrolidin-3-amine is an effective nucleophile for the ring-opening of epoxides. google.comgoogleapis.com This reaction is a powerful method for constructing β-amino alcohols. The reaction with an unsymmetrical epoxide like 2-methyloxirane (propylene oxide) proceeds with high regioselectivity. The nucleophilic attack by the amine typically occurs at the sterically less hindered carbon atom of the epoxide ring. In the reaction between (3S)-1-benzylpyrrolidin-3-amine and 2-methyloxirane in methanol, the amine attacks the terminal carbon of the epoxide, leading to the formation of a secondary alcohol. google.comgoogleapis.com

Table 4: Regiospecific Cleavage of an Epoxide
SubstrateNucleophileSolventConditionsProductSource
2-Methyloxirane(3S)-1-benzylpyrrolidin-3-amineMethanolRoom Temperature, 3 days(S)-1-((1-benzylpyrrolidin-3-yl)amino)propan-2-ol google.comgoogleapis.com

Derivatization for Functional Probes and Agents

1-Benzylpyrrolidin-3-amine hydrochloride serves as a versatile scaffold in medicinal chemistry. Its inherent structural features—a pyrrolidine ring, a secondary amine, a primary amine, and a benzyl (B1604629) group—offer multiple points for chemical modification. These derivatization strategies are pivotal in transforming the basic molecule into sophisticated functional probes and therapeutic agents. By systematically altering its structure, researchers can fine-tune its biological activity, physicochemical properties, and target-binding profile.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the 1-benzylpyrrolidin-3-amine core, SAR investigations involve introducing a variety of substituents at different positions to probe interactions with biological targets and optimize desired effects. These studies have been instrumental in developing compounds with enhanced potency and selectivity. mdpi.com

Research into N-benzylpyrrolidine derivatives for conditions like Alzheimer's disease has highlighted key SAR insights. Modifications are typically focused on the benzyl ring and the primary amine of the pyrrolidine core. For instance, substituting the benzyl ring with various functional groups can significantly alter a compound's ability to inhibit enzymes like cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1). nih.gov Similarly, derivatization of the 3-amino group is a common strategy to explore new binding interactions or to attach the scaffold to other pharmacophores.

In the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib—a bacterial resistance enzyme—SAR studies on related pyrrolidine scaffolds have demonstrated that modifications at various positions have distinct effects on inhibitory properties. mdpi.com While truncating parts of the molecule often leads to a loss of activity, subtle changes in stereochemistry or the addition of specific functional groups can enhance inhibition. mdpi.com These studies underscore the importance of the pyrrolidine scaffold's integrity and the specific spatial arrangement of its substituents for effective enzyme inhibition. mdpi.com

Table 1: Representative Substitutions on the N-Benzylpyrrolidine Scaffold and Their Impact on Biological Activity

Modification Site Substituent Example Observed Effect on Activity
Benzyl Ring Halogens (e.g., -F, -Cl) Can modulate lipophilicity and brain permeation. nih.gov
Benzyl Ring Methoxy (-OCH₃) Influences binding affinity for cholinesterases and BACE-1. nih.gov
3-Amino Group Acylation Forms amides, altering hydrogen bonding capacity and target interaction.

This table is illustrative, based on general findings from SAR studies on N-benzylpyrrolidine and related pyrrolidine derivatives.

The physicochemical properties of a parent compound can be significantly modified by forming different salts. For 1-benzylpyrrolidin-3-amine, the hydrochloride salt is common for research purposes. nih.gov However, other salt forms, such as the dihydrochloride (B599025), are also utilized. bldpharm.com The choice of salt form is critical as it can influence key parameters such as solubility, stability, crystallinity, and hygroscopicity.

In research settings, converting the free base into a hydrochloride salt typically enhances its water solubility and improves its handling characteristics, making it easier to work with in aqueous buffers common in biological assays. The formation of a dihydrochloride salt suggests that both nitrogen atoms—the tertiary amine in the pyrrolidine ring and the primary exocyclic amine—are protonated. bldpharm.com This can further increase aqueous solubility compared to the monohydrochloride. The specific salt form is chosen based on the requirements of the experiment, whether for in vitro biological screening, structural biology studies, or formulation development.

Table 2: Comparison of Different Salt Forms of 1-Benzylpyrrolidin-3-amine

Salt Form Chemical Formula Molecular Weight Key Characteristic
Monohydrochloride C₁₁H₁₆N₂ · HCl 212.72 g/mol Standard salt form, improved solubility and stability. nih.gov
Dihydrochloride C₁₁H₁₆N₂ · 2HCl 249.18 g/mol Potentially higher aqueous solubility due to dual protonation. bldpharm.com

The growing understanding of complex diseases, such as Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). The "one molecule, multiple targets" approach is seen as a more effective therapeutic strategy than using single-target agents. The 1-benzylpyrrolidin-3-amine scaffold is an excellent starting point for designing such MTDLs due to its synthetic tractability.

In the context of Alzheimer's disease, researchers have functionalized the N-benzylpyrrolidine core to create hybrid molecules that can simultaneously inhibit multiple key enzymes involved in the disease's pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov This is achieved by linking the N-benzylpyrrolidine moiety, which targets cholinesterases, to other pharmacophores known to inhibit BACE-1. The resulting molecular hybrids have demonstrated a balanced inhibition profile against these enzymes. nih.gov

Furthermore, these multi-target derivatives have shown additional beneficial properties, including the ability to permeate into the brain, prevent the aggregation of amyloid-β (Aβ) peptides, and protect neurons from Aβ-induced stress. nih.gov In vivo studies have confirmed that these functionalized compounds can improve cognitive function in disease models. nih.gov The design strategy often involves computational methods, such as molecular docking and dynamics simulations, to predict and rationalize the binding of the hybrid ligands to their respective targets. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
(3S)-1-benzylpyrrolidin-3-amine hydrochloride
(S)-1-benzyl-3-aminopyrrolidine
(R)-(-)-1-Benzyl-3-aminopyrrolidine HCl
(R)-3-Amino-1-N-benzylpyrrolidine hydrochloride
(3R)-1-benzylpyrrolidin-3-amine;hydrochloride
1-Benzylpyrrolidin-3-amine
(S)-1-Benzylpyrrolidin-3-amine dihydrochloride
Acetylcholine

Role of 1 Benzylpyrrolidin 3 Amine Hydrochloride As a Versatile Chemical Synthon and Building Block

Precursor in Complex Organic Synthesis

The utility of 1-benzylpyrrolidin-3-amine (B101318) hydrochloride as a precursor is well-established in the synthesis of intricate organic molecules. Its inherent chirality and functional group arrangement facilitate the creation of stereochemically defined products, a critical aspect in the development of pharmaceuticals and other specialized chemical entities.

Construction of Advanced Heterocyclic Systems

1-Benzylpyrrolidin-3-amine hydrochloride serves as a key starting material for the synthesis of various advanced heterocyclic systems. The pyrrolidine (B122466) ring itself is a fundamental five-membered nitrogen-containing heterocycle. nih.gov The primary amine functionality at the 3-position allows for its incorporation into larger, more complex heterocyclic frameworks through reactions such as condensations, cyclizations, and multicomponent reactions.

For instance, derivatives of 3-aminopyrrolidine (B1265635) are employed in the synthesis of fused heterocyclic systems. These systems are often designed to mimic the structures of natural products or to present novel scaffolds for biological screening. The ability to start with an enantiomerically pure form of this compound is particularly advantageous, enabling the synthesis of chiral heterocyclic targets with high optical purity. researchgate.net Research has demonstrated the synthesis of various substituted pyrrolidine and piperidine (B6355638) derivatives, which are crucial components of many medicinal agents. researchgate.net

The general synthetic utility is highlighted in the preparation of various heterocyclic structures as shown in the table below:

Starting Material PrecursorResulting Heterocyclic SystemSynthetic ApproachReference
1-Benzylpyrrolidin-3-amineSubstituted PyrrolidinesFunctionalization of the primary amine nih.gov
1-Benzylpyrrolidin-3-amineFused PyrrolopyrimidinesCyclocondensation reactions nih.gov
1-Benzylpyrrolidin-3-aminemeta-HetarylanilinesThree-component benzannulation beilstein-journals.org

Scaffold for Biologically Active Molecule Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt various conformations, which can lead to high-affinity interactions with biological targets. nih.govunipa.it this compound provides a ready-to-use chiral pyrrolidine core that can be elaborated into a diverse range of biologically active molecules.

One notable application is in the development of chemokine receptor antagonists. For example, (S)-pyrrolidines have been investigated as CXCR4 chemokine receptor antagonists, which have potential applications in cancer therapy due to their antimetastatic activity. nih.gov The synthesis of these antagonists often involves the modification of the primary amine of a 3-aminopyrrolidine derivative.

Furthermore, the (S)-3-aminopyrrolidine scaffold has been explored for the discovery of dual inhibitors of Abl and PI3K, which are important targets in cancer treatment. nih.gov The rationale behind developing dual inhibitors is to overcome the compensatory effects observed when inhibiting a single pathway. nih.gov In these studies, the 3-aminopyrrolidine core serves as the central framework upon which other pharmacophoric elements are appended. nih.gov

Intermediate in Pharmaceutical Research and Development

The role of this compound extends beyond a mere precursor to its function as a key intermediate in the multi-step synthesis of pharmaceutical candidates. Its strategic use allows for the efficient assembly of complex drug molecules.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The pyrrolidine scaffold is a common feature in many kinase inhibitors.

Research has shown that the (S)-3-aminopyrrolidine scaffold is a promising starting point for the discovery of novel dual inhibitors of Abl and PI3K kinases. nih.gov A series of compounds bearing this scaffold demonstrated promising cytotoxicity against chronic myeloid leukemia (CML) cells. nih.gov Molecular docking studies have suggested that these compounds can bind to both Abl and PI3K, with their cytotoxic effects potentially arising from the combined inhibition of both kinases. nih.gov

Target Kinase(s)ScaffoldBiological ActivityReference
Abl and PI3K(S)-3-aminopyrrolidineDual inhibition, cytotoxicity against K562 cells nih.gov

Synthesis of Janus Kinase Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs have emerged as an important class of drugs for treating autoimmune diseases and certain cancers.

While direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, the structural motif is highly relevant. For instance, the structure of Tofacitinib, a well-known JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine ring. google.com The synthesis of Tofacitinib involves a key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which shares structural similarities with 1-benzylpyrrolidin-3-amine. google.com This highlights the importance of such benzyl-protected amino-heterocycles in the synthesis of complex pharmaceutical agents like JAK inhibitors.

Furthermore, research into novel JAK1 inhibitors has led to the synthesis of 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives. nih.gov While this study does not explicitly start from this compound, the resulting structures underscore the significance of the pyrrolopyrimidine core, which can be accessed through intermediates derived from functionalized pyrrolidines.

Preparation of Agents for Neurological Disorder Research

The development of new therapeutic agents for neurological disorders is an area of intense research. The pyrrolidine scaffold is found in many compounds targeting the central nervous system.

While direct application of this compound was not found for a specific neuroprotective agent in the provided search results, related synthetic strategies point to its potential utility. For example, the synthesis of N-propargylphenelzine and its analogues as neuroprotective agents involves the manipulation of amine-containing scaffolds. nih.gov These compounds have shown efficacy in preventing noradrenaline depletion, suggesting neuroprotective properties. nih.gov The synthesis of such molecules often relies on versatile building blocks that can introduce specific pharmacophoric features, a role that this compound is well-suited to fill in the design of novel neuroprotective agents.

Role in Nootropic Agent Analog Synthesis

The 1-benzylpyrrolidine (B1219470) scaffold is a foundational component in the design of certain nootropic agents, which are investigated for their potential to enhance cognitive function. The synthesis of analogs of nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidine-2-one), a compound studied for its potential to improve learning and memory, highlights the utility of this structural motif. uran.ua Research into nebracetam analogs involves multi-step synthetic pathways where substituted benzylamines are used to construct the core 1-benzyl-5-oxopyrrolidine structure. uran.ua this compound serves as a crucial starting material for creating a library of structurally related compounds, allowing researchers to explore the structure-activity relationships necessary for developing new psychoactive nootropic agents. uran.ua The pyrrolidone (2-oxopyrrolidine) ring system, a key feature of the racetam class of nootropics, is a central element in these synthetic efforts. uran.ua

Intermediate in the Synthesis of Calcium Channel Blockers (e.g., Benidipine (B10687) Hydrochloride)

While this compound is a versatile building block, it is important to distinguish it from structurally similar compounds used in specific large-scale syntheses. The synthesis of the dihydropyridine (B1217469) calcium channel blocker Benidipine Hydrochloride, for instance, utilizes a piperidine-based intermediate rather than a pyrrolidine one. google.comnih.gov Specifically, the key intermediate is (R*)-1-benzyl-3-hydroxypiperidine (also referred to as 1-benzyl-3-piperidinol). nih.govgoogleapis.compatsnap.com

The synthesis of benidipine involves the coupling of this piperidine side chain with the dihydropyridine main ring. googleapis.com In a common synthetic route, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester is first activated, for example by conversion to an acyl chloride with thionyl chloride or to a mixed anhydride (B1165640). google.comnih.govgoogleapis.com This activated intermediate is then reacted with 1-benzyl-3-hydroxypiperidine to form the ester linkage, yielding benidipine. google.comgoogleapis.com This highlights the importance of the N-benzyl cyclic alcohol structure in this context, with the six-membered piperidine ring being the specific scaffold required for benidipine. patsnap.comresearchgate.net

Chiral Building Block in Asymmetric Synthesis

The carbon atom at the 3-position of the pyrrolidine ring in 1-benzylpyrrolidin-3-amine is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-benzylpyrrolidin-3-amine and (S)-1-benzylpyrrolidin-3-amine. These enantiomerically pure forms are highly valuable as chiral building blocks in asymmetric synthesis. nih.govmdpi.com

Asymmetric synthesis is critical in pharmaceutical development because the biological activity of a molecule often depends on its specific three-dimensional arrangement. unibo.it Using a pure enantiomer like (R)- or (S)-1-benzylpyrrolidin-3-amine hydrochloride allows chemists to introduce a defined stereocenter into a larger, more complex molecule, ensuring the final product has the desired spatial orientation for interacting with biological targets like enzymes and receptors. acs.orgresearchgate.net The synthesis of these chiral amines can start from optically active natural products, such as L-aspartic acid, to create the desired pyrrolidine ring with high enantiomeric purity. researchgate.net The availability of both enantiomers of 1-benzylpyrrolidin-3-amine provides chemists with the flexibility to synthesize a wide array of stereochemically defined target molecules. researchgate.netrsc.org

Contributions to Sigma Receptor Ligand Development

Sigma (σ) receptors are a class of proteins found throughout the central nervous system and other parts of the body that are targets for the development of novel therapeutics. nih.govnih.gov The established pharmacophore model for many sigma-1 receptor ligands includes a basic amine group and at least two hydrophobic regions at specific distances. nih.govacs.org

The structure of this compound, containing a basic nitrogen atom within the pyrrolidine ring and a hydrophobic benzyl (B1604629) group, fits this general model. bldpharm.com While much of the research has focused on piperidine and piperazine (B1678402) scaffolds, the underlying principles are applicable to pyrrolidine-based structures. acs.orgnih.gov For example, studies on benzylpiperazine and benzylpiperidine derivatives have shown that high affinity for the σ1 receptor can be achieved with this combination of structural features. nih.govnih.gov The 1-benzylpyrrolidin-3-amine scaffold serves as a valuable starting point for chemical elaboration, allowing for the synthesis of novel pyrrolidine-based compounds to explore the structural requirements for potent and selective sigma receptor binding. acs.org

Precursor to Cholinesterase Inhibitors

In the search for agents to address neurodegenerative conditions like Alzheimer's disease, one therapeutic strategy is the inhibition of cholinesterases, such as Butyrylcholinesterase (BuChE). nih.govnih.govmdpi.com The 1-benzylpyrrolidin-3-amine scaffold has been successfully employed as a precursor for a series of potent BuChE inhibitors. nih.gov

In one study, researchers designed and synthesized a novel series of multifunctional ligands based on the 1-benzylpyrrolidin-3-amine structure. nih.gov By modifying the amine group, they created compounds with significant inhibitory activity against BuChE. Two of the most potent derivatives demonstrated the following activities. nih.gov

CompoundBuChE Inhibition (IC₅₀)
24b 2.39 µM
25b 1.94 µM

These findings demonstrate that this compound is an effective synthon for generating potent cholinesterase inhibitors, providing a valuable framework for developing new multi-target agents for neurodegenerative disease research. nih.govmdpi.comnih.gov

Building Block for Ligands of Dopamine (B1211576) and Serotonin (B10506) Receptors

The 1-benzylpyrrolidin-3-amine framework is a key building block in the development of ligands targeting monoamine transporters for neurotransmitters like serotonin (5-HT) and dopamine. nih.govnih.govbiomolther.orgmdpi.com The versatility of this scaffold allows for the synthesis of compounds with tailored selectivity.

Research has led to the development of N-benzyl-N-(pyrrolidin-3-yl)carboxamides and N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines that act as dual serotonin and noradrenaline reuptake inhibitors. nih.govnih.gov These studies show that modifications to the 3-amino group of the 1-benzylpyrrolidine core can produce compounds with potent and selective activity, while generally having weaker effects on dopamine reuptake. nih.gov The long-chain arylpiperazine structure is another versatile model that has been used to create drugs targeting serotonin and dopamine receptors, further underscoring the utility of cyclic amine scaffolds in this area of research. mdpi.comresearchgate.net The adaptability of the 1-benzylpyrrolidin-3-amine structure makes it a valuable component for generating new ligands to study the complex pharmacology of the central nervous system.

Components for Anti-Aggregating and Antioxidant Research Agents

In the context of research into neurodegenerative diseases, a multi-target approach is often employed, seeking compounds that can address multiple pathological factors simultaneously. mdpi.comfrontiersin.org Derivatives of 1-benzylpyrrolidin-3-amine have been synthesized and evaluated as agents with both anti-aggregating and antioxidant properties. nih.gov

These studies have shown that compounds built upon the 1-benzylpyrrolidin-3-amine scaffold can effectively inhibit the aggregation of both amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease. nih.gov Furthermore, these same compounds have been shown to possess free radical scavenging capacity and antioxidant activity in specific chemical assays (ABTS and FRAP), as well as the ability to chelate metal ions like copper that are implicated in oxidative stress. nih.gov

CompoundAβ Aggregation Inhibition (at 10 µM)Tau Protein Aggregation Inhibition (at 10 µM)
24b 45%53%
25b 49%54%

This research establishes 1-benzylpyrrolidin-3-amine as a critical building block for creating multifunctional research agents that combine cholinesterase inhibition with anti-aggregating and antioxidant activities. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 1 Benzylpyrrolidin 3 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 1-Benzylpyrrolidin-3-amine (B101318) hydrochloride, ¹H and ¹³C NMR are routinely used to analyze the proton and carbon environments, respectively.

The ¹H NMR spectrum of 1-Benzylpyrrolidin-3-amine hydrochloride provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration values for each unique proton. A key feature of this molecule's spectrum is the concept of diastereotopicity. The presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring renders the geminal protons on adjacent methylene (B1212753) groups (C2, C4, C5, and the benzylic CH₂) chemically non-equivalent. researchgate.netresearchgate.net This non-equivalence means they reside in different magnetic environments and will, therefore, have distinct chemical shifts and couple with each other.

Specifically, the two protons of the benzyl (B1604629) group (C₆H₅CH₂ N) are diastereotopic. researchgate.net Instead of appearing as a simple singlet, they are expected to present as a pair of doublets, often referred to as an AB quartet, due to geminal coupling. A similar phenomenon is observed for the methylene protons on the pyrrolidine ring, leading to more complex multiplets than would be seen in an achiral analogue. researchgate.net

Table 1: Expected ¹H NMR Spectral Data for 1-Benzylpyrrolidin-3-amine Moiety

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Aromatic (C₆H₅)~7.2 - 7.4Multiplet (m)Typical range for monosubstituted benzene (B151609) ring protons.
Benzylic (CH₂)~3.5 - 4.0AB quartet (2 x d)Diastereotopic protons due to the C3 chiral center. A geminal coupling constant (²J) of ~13 Hz is expected. researchgate.net
Pyrrolidine H3 (CH-N)~3.0 - 3.5Multiplet (m)Methine proton at the chiral center.
Pyrrolidine H2, H5 (CH₂-N)~2.5 - 3.2Multiplets (m)Complex multiplets due to diastereotopicity and coupling to adjacent protons.
Pyrrolidine H4 (CH₂)~1.8 - 2.4Multiplets (m)Complex multiplets due to diastereotopicity and coupling to adjacent protons.

Note: The exact chemical shifts can vary depending on the solvent and the concentration. The hydrochloride salt form will particularly affect the shifts of protons close to the nitrogen atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, revealing the carbon backbone. The chemical shifts in ¹³C NMR are indicative of the electronic environment and hybridization of the carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Aromatic C (Quaternary)~135 - 140The carbon atom of the benzene ring attached to the benzyl CH₂ group.
Aromatic CH~127 - 130Signals for the five CH carbons of the phenyl group.
Benzylic CH₂~55 - 65The carbon of the methylene bridge between the phenyl group and the pyrrolidine nitrogen.
Pyrrolidine C2, C5 (CH₂-N)~50 - 60Carbons adjacent to the ring nitrogen.
Pyrrolidine C3 (CH-N)~45 - 55The chiral carbon atom bearing the amine group.
Pyrrolidine C4 (CH₂)~30 - 40The carbon atom beta to the ring nitrogen.

Note: Data is based on typical chemical shift ranges for similar functional groups. organicchemistrydata.org

NMR spectroscopy is a primary method for determining the purity and ratio of stereoisomers. When synthesizing a specific enantiomer of 1-benzylpyrrolidin-3-amine, or when using it in a subsequent reaction that creates a new chiral center, NMR is crucial for assessing the diastereomeric ratio.

The process often involves reacting the amine with a chiral resolving agent or a chiral derivatizing agent to convert a mixture of enantiomers into a mixture of diastereomers. google.com Since diastereomers have different physical properties, their NMR spectra are distinct. Protons in one diastereomer will have slightly different chemical shifts compared to the corresponding protons in the other diastereomer. By integrating the signals unique to each diastereomer, a precise quantitative ratio can be determined. For example, a specific proton signal that appears as a singlet for each diastereomer but at different chemical shifts (e.g., δ 4.10 and δ 4.15) can be integrated to provide the diastereomeric excess (d.e.).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective tool for monitoring the progress of a chemical reaction, such as the reductive amination of 1-benzyl-3-pyrrolidinone (B141626) to form 1-benzylpyrrolidin-3-amine. By taking aliquots from the reaction mixture over time, one can track the disappearance of the starting material's peak and the appearance of the product's peak in the gas chromatogram.

The mass spectrometer provides confirmation of the identity of each peak. The free base, 1-benzylpyrrolidin-3-amine, is sufficiently volatile for GC-MS analysis. Its mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions. A common and abundant fragment for N-benzyl compounds is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, formed by the cleavage of the C-N bond and rearrangement. Other fragments would arise from the pyrrolidine ring itself. nih.gov

Table 3: Typical GC-MS Parameters and Expected Fragments

ParameterTypical Value/Description
GC ColumnDB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Oven ProgramInitial temp ~100°C, ramp at 10°C/min to ~280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Expected M⁺ (free base)m/z 176.13
Key Fragment Ionsm/z 91 ([C₇H₇]⁺), m/z 84 ([C₅H₁₀N]⁺) nih.gov

For compounds like this compound, which is a salt and thus has low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable technique for analysis than GC-MS. LC-MS is ideal for confirming the molecular weight of the final product.

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the compound is detected as its protonated molecular ion. For 1-Benzylpyrrolidin-3-amine (MW = 176.26 g/mol ), the ESI-MS spectrum would show a prominent peak for the [M+H]⁺ ion at an m/z value of approximately 177.14. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity.

Table of Mentioned Compounds

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides a highly precise mass measurement of the parent ion, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.

For the free base, 1-benzylpyrrolidin-3-amine, the theoretical monoisotopic mass is 176.131348519 Da. nih.gov HRMS analysis would yield an experimental mass very close to this value, confirming the formula C₁₁H₁₆N₂. nih.gov For the hydrochloride salt, the analysis targets the protonated molecule [M+H]⁺ of the free base. The calculated exact mass for the (R)-enantiomer of the hydrochloride salt is 212.1080262 Da. nih.gov The close correlation between the measured and theoretical mass provides definitive evidence of the compound's identity.

Table 1: HRMS Data for 1-Benzylpyrrolidin-3-amine and its Hydrochloride Salt

Analyte Molecular Formula Theoretical Exact Mass (Da) Reference
1-Benzylpyrrolidin-3-amine (Free Base) C₁₁H₁₆N₂ 176.131348519 nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a crystalline solid at the atomic level. This technique is crucial for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers.

For this compound, which possesses a chiral center at the C3 position of the pyrrolidine ring, X-ray crystallography can unambiguously assign the (R) or (S) configuration. This is achieved by analyzing the diffraction pattern of a single crystal of the compound. The resulting electron density map allows for the construction of a detailed molecular model. The systematic IUPAC name for the (S)-enantiomer is (3S)-1-benzylpyrrolidin-3-amine hydrochloride. The stereochemical configuration is also denoted in chemical identifiers like its InChI and SMILES strings. nih.gov While specific crystal structure data such as lattice parameters and space groups for this compound are not detailed in the provided references, the technique remains the gold standard for obtaining this information.

Chromatographic Methods for Purity and Process Monitoring

Chromatographic techniques are fundamental to assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of this compound. The method is widely used for quality control in pharmaceutical and chemical manufacturing. helsinki.fi

A typical analysis employs a reversed-phase C18 column. google.com The mobile phase generally consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. google.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group provides a strong chromophore, with optimal detection wavelengths between 220-260 nm. google.com For separating the enantiomers, a chiral stationary phase is required. A method for the related compound 3-aminopiperidine uses a Chiral-AGP column to resolve (R) and (S) forms. google.com

Table 2: Illustrative HPLC Conditions for Amine Analysis

Parameter Description Reference
Column Reversed-phase C18 (for purity); Chiral-AGP (for enantiomers) google.com
Mobile Phase Phosphate aqueous solution and an organic solvent (e.g., acetonitrile, isopropanol) google.com
Detection UV at 220-260 nm google.com

| Application | Quantitative analysis, purity determination, enantiomeric excess measurement | google.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased speed, and greater sensitivity. helsinki.fi UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. The main advantages include drastically reduced analysis times and lower solvent consumption, making it a more efficient method for high-throughput screening and process monitoring. While specific UPLC methods for this compound are proprietary, its principles make it highly suitable for the same applications as HPLC, including purity assessment and impurity profiling, but with superior performance. helsinki.fibldpharm.combldpharm.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of reaction progress and for identifying the presence of the target compound in a mixture. oiv.intnih.gov For the synthesis of 1-benzylpyrrolidin-3-amine, TLC can quickly show the consumption of starting materials and the formation of the product.

The stationary phase is typically a silica (B1680970) gel plate. oiv.int A developing solvent system, or mobile phase, is chosen to achieve good separation between the spots of the reactants and the product; a common choice for amines is a mixture of a relatively nonpolar solvent and a small amount of a polar base, such as chloroform:triethylamine. oiv.int After development, the spots are visualized, often under UV light due to the UV-active benzyl group. oiv.int Alternatively, a chemical stain like ninhydrin (B49086) can be used to produce a colored spot, which is specific for primary and secondary amines. The retention factor (Rf) value of the product spot can be compared to that of a reference standard.

Table 3: General Parameters for TLC Analysis of Amines

Parameter Description Reference
Stationary Phase Silica gel plate (e.g., silica gel 60 F254) oiv.int
Mobile Phase Chloroform:Triethylamine or other suitable solvent mixtures oiv.int
Visualization UV light (254 nm); Chemical staining (e.g., ninhydrin) oiv.int

| Application | Reaction monitoring, qualitative identification, purity check | oiv.intnih.gov |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of the purity and elemental composition of a synthesized sample.

For this compound, the molecular formula is C₁₁H₁₇ClN₂. nih.gov Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. A close match between the experimental and theoretical percentages confirms that the synthesized compound has the correct empirical formula and a high degree of purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₇ClN₂)

Element Atomic Mass (u) Number of Atoms Total Mass (u) Percentage (%)
Carbon (C) 12.011 11 132.121 62.11%
Hydrogen (H) 1.008 17 17.136 8.06%
Chlorine (Cl) 35.453 1 35.453 16.67%
Nitrogen (N) 14.007 2 28.014 13.17%

| Total | | | 212.724 | 100.00% |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule, it is possible to identify the various functional groups present and confirm the compound's structural integrity. The IR spectrum of this compound is characterized by a combination of absorption bands corresponding to its primary ammonium (B1175870) group (from the hydrochloride salt), the benzyl moiety, and the pyrrolidine ring system.

The most distinct feature in the spectrum arises from the protonation of the primary amine at the 3-position of the pyrrolidine ring, forming an ammonium salt (-NH₃⁺). This results in a very broad and strong absorption band in the 3200 cm⁻¹ to 2500 cm⁻¹ region, which is characteristic of N-H stretching vibrations in ammonium salts. researchgate.net This broadness is due to extensive hydrogen bonding and can often obscure other stretching vibrations in this area, such as aromatic and aliphatic C-H stretches. Complementing the N-H stretching bands are the ammonium bending vibrations. An asymmetrical N-H bending mode typically appears in the 1620-1560 cm⁻¹ range, with a symmetrical bending mode found near 1500 cm⁻¹. researchgate.net

The benzyl group contributes several characteristic peaks. Aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). A series of C=C stretching vibrations from the benzene ring usually appear as sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region. Furthermore, the monosubstituted nature of the benzene ring can be confirmed by strong C-H out-of-plane bending bands, typically found between 770-730 cm⁻¹ and 710-690 cm⁻¹.

Aliphatic C-H bonds from the pyrrolidine ring and the benzylic methylene (-CH₂-) bridge give rise to stretching absorptions in the 2960-2850 cm⁻¹ range. These peaks may appear as shoulders on the broad ammonium N-H stretching band. Additionally, the scissoring (bending) vibration of these CH₂ groups is typically observed around 1470-1440 cm⁻¹.

Finally, the C-N stretching vibrations of both the tertiary amine within the pyrrolidine ring and the C-N bond of the ammonium group absorb in the fingerprint region, generally between 1260 cm⁻¹ and 1020 cm⁻¹. The combination of these distinct absorption bands provides a unique spectral fingerprint, allowing for the unambiguous identification and structural characterization of this compound.

Table of Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200 - 2500Strong, Very BroadR-NH₃⁺ (Ammonium)N-H Stretching
3100 - 3000Weak to MediumAr-H (Aromatic)C-H Stretching
2960 - 2850MediumC-H (Aliphatic)C-H Stretching
1620 - 1560MediumR-NH₃⁺ (Ammonium)Asymmetrical N-H Bending
1605 - 1450Medium, SharpC=C (Aromatic)Ring Stretching
~1500MediumR-NH₃⁺ (Ammonium)Symmetrical N-H Bending
1470 - 1440Medium-CH₂- (Aliphatic)Scissoring (Bending)
1260 - 1020Medium to WeakC-N (Amine/Ammonium)C-N Stretching
770 - 730StrongAr-H (Aromatic)C-H Out-of-Plane Bending
710 - 690StrongAr-H (Aromatic)C-H Out-of-Plane Bending

Theoretical and Computational Investigations of 1 Benzylpyrrolidin 3 Amine Hydrochloride

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental computational techniques used to predict how a ligand such as 1-benzylpyrrolidin-3-amine (B101318) hydrochloride may interact with a protein target at the atomic level. These methods are essential for understanding the compound's potential biological activity and for the rational design of more potent and selective molecules.

Ligand-Enzyme Binding Interaction Analysis

The analysis of ligand-enzyme binding interactions for 1-benzylpyrrolidin-3-amine hydrochloride and its derivatives involves identifying the specific forces that stabilize the ligand within the active site of a target enzyme. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

Detailed computational studies on related structures have shown that the pyrrolidine (B122466) scaffold is a versatile building block for enzyme inhibitors. For instance, derivatives have been hypothetically docked into the 5-HT3 receptor, suggesting that the benzyl-amine portion could mimic key interactions similar to established ligands like granisetron. The binding of ligands containing this scaffold is often characterized by specific interactions:

Hydrogen Bonding: The primary amine group on the pyrrolidine ring is a potent hydrogen bond donor, while the nitrogen atom within the ring can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand in the binding pocket. In analyses of numerous protein-ligand complexes, hydrogen bonds are a dominant feature, particularly for physiological compounds. nih.gov

Hydrophobic and Aromatic Interactions: The benzyl (B1604629) group provides a large hydrophobic surface capable of engaging in significant hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the enzyme's active site. nih.gov Studies on similar ligands binding to σ receptors have identified π-cation interactions with residues like Tyr103 and π-anion interactions with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp). nih.gov

Ionic Interactions: In its hydrochloride salt form, the protonated amine group can form strong ionic bonds (salt bridges) with negatively charged residues such as aspartate or glutamate, which often play a critical role in ligand recognition and binding affinity.

A systematic analysis of protein binding pockets reveals that residues such as Trp, His, Tyr, and Phe, despite being less frequent in protein sequences, are particularly abundant in ligand binding sites, underscoring the importance of aromatic and hydrophobic interactions. nih.gov

Table 1: Potential Ligand-Enzyme Interactions for the 1-Benzylpyrrolidin-3-amine Scaffold

Structural Moiety Interaction Type Potential Interacting Amino Acid Residues
Benzyl Group Hydrophobic, π-π Stacking, π-Cation Phe, Tyr, Trp, Leu, Val, Ala
Pyrrolidine Ring N Hydrogen Bond Acceptor Ser, Thr, Asn, Gln
3-Amine Group (NH2) Hydrogen Bond Donor, Ionic Bond Asp, Glu, Carbonyl backbones

Conformational Analysis and Energy Minimization

The three-dimensional shape (conformation) of 1-benzylpyrrolidin-3-amine is critical for its ability to fit into a biological target. The pyrrolidine ring is not planar and exists in various "puckered" or envelope conformations. Conformational analysis is used to identify the most stable, low-energy conformations of the molecule.

This process is typically performed using molecular mechanics force fields, such as CHARMm (Chemistry at HARvard Macromolecular Mechanics). Energy minimization algorithms calculate the potential energy of different conformations and identify the one with the lowest energy, which is presumed to be the most populated and biologically relevant state. nih.gov The non-planar nature of the sp3-hybridized pyrrolidine ring allows it to explore three-dimensional space more effectively than flat aromatic rings, which can be advantageous for achieving high binding affinity and specificity. nih.gov

Prediction of Binding Modes and Affinities

Docking algorithms predict the preferred orientation of a ligand when it binds to a target protein, known as the binding mode. nih.gov These programs systematically sample many possible conformations and orientations of the ligand within the active site, scoring each one to estimate its binding affinity. The score is a function of the intermolecular interactions identified in the binding analysis.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are performed to understand how modifications to a chemical structure affect its biological activity. gardp.org These studies are essential for optimizing a lead compound into a drug candidate. gardp.orgcollaborativedrug.com

For the 1-benzylpyrrolidin-3-amine scaffold, SAR studies would involve synthesizing a series of analogues where specific parts of the molecule are modified. For example, chemists might:

Substitute the benzyl group with other aromatic or aliphatic groups to probe the hydrophobic pocket.

Change the position or nature of the substituent on the pyrrolidine ring.

Introduce additional functional groups to form new interactions.

QSAR takes this a step further by creating a mathematical relationship between the chemical properties of these analogues and their measured biological activity. lkouniv.ac.innih.gov A general QSAR equation is:

Biological Activity = f(Physicochemical Properties)

The properties, or "descriptors," can be related to steric, electronic, or hydrophobic characteristics. srmist.edu.in For instance, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) build models based on the 3D structure of the ligands and their interaction fields with the target, providing a detailed map of where structural modifications would be beneficial or detrimental to activity. nih.gov Such models have proven to be highly predictive for enzyme inhibitors designed from related scaffolds. nih.gov

In Silico Assessment of Molecular Properties and Druggability

For this compound, key molecular properties can be computed to assess its potential as a drug-like molecule.

Table 2: Computed Molecular Properties for 1-Benzylpyrrolidin-3-amine and its Hydrochloride Salt

Property Value (Parent Compound) Value (Hydrochloride Salt) Reference
Molecular Formula C11H16N2 C11H17ClN2 nih.govnih.gov
Molecular Weight 176.26 g/mol 212.72 g/mol nih.govnih.gov
XLogP3 1.3 N/A nih.gov
Hydrogen Bond Donors 1 2 nih.gov
Hydrogen Bond Acceptors 2 1 nih.gov
Rotatable Bond Count 3 3 nih.gov
Polar Surface Area 29.3 Ų 29.3 Ų nih.govnih.gov

These properties are consistent with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five), suggesting the scaffold has a good starting point for developing drug candidates.

Analysis of Molecular Descriptors and Kinetic Modeling

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. QSAR models are built by finding correlations between these descriptors and biological activity. acs.org Hundreds of descriptors can be calculated, falling into various categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, molecular connectivity).

3D Descriptors: Based on the 3D conformation (e.g., molecular surface areas, volumes, dipole moment). nih.gov

In advanced QSAR studies, descriptors such as those derived from molecular interaction fields (e.g., vsurf descriptors) or partial charges (GCUT_PEOE) have been successfully used to predict not only binding affinity (a thermodynamic parameter) but also kinetic parameters like association rates (k_on). acs.org

Kinetic modeling can be used to simulate the time-dependent behavior of a compound's interaction with its target. For instance, studies on the oxidation kinetics of related piperidine (B6355638) compounds have been conducted to understand reaction mechanisms and determine activation parameters like enthalpy (ΔH#) and entropy (ΔS#) of activation, providing deeper insight into the chemical reactivity of the scaffold. researchgate.net

Correlation with Solvent Properties

There is a lack of specific research in the public domain detailing the correlation between the properties of this compound and various solvents through theoretical and computational methods. While general principles of solute-solvent interactions are well-established in computational chemistry, and methods exist to model such interactions, their specific application to this compound has not been documented in the available literature. Such studies would be valuable for understanding its solubility, stability, and reaction kinetics in different chemical environments.

Fractal-Like and Weibull Model Kinetics

No studies were identified that apply fractal-like or Weibull model kinetics to the reactions or degradation processes of this compound. These models are typically used to describe complex kinetic behaviors in heterogeneous systems or with disordered reactants. The absence of such research suggests that the kinetic profile of this compound has not been investigated in contexts where these models would be applicable, or that such studies have not been published in the sources accessed.

Quantum Chemical Calculations

While basic computed properties for the parent compound, 1-benzylpyrrolidin-3-amine, are available in databases such as PubChem, in-depth quantum chemical calculations for the hydrochloride salt are not present in the surveyed literature. nih.gov Such calculations, often employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's electronic structure, molecular orbitals, electrostatic potential, and vibrational frequencies. These theoretical data are fundamental for predicting reactivity, spectroscopic properties, and intermolecular interactions. Although general computational studies on solvent effects and reaction mechanisms for other heterocyclic compounds exist, these are not directly transferable to this compound.

Mechanistic Insights into Molecular Target Interactions of 1 Benzylpyrrolidin 3 Amine Hydrochloride Derivatives

Enzymatic Modulatory Studies

The structural framework of 1-benzylpyrrolidin-3-amine (B101318) has been utilized to design molecules that can interact with and modulate the activity of several classes of enzymes.

Derivatives based on the 1-benzylpyrrolidin-3-amine scaffold have been identified as potent inhibitors of butyrylcholinesterase (BuChE), an enzyme that, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of acetylcholine. In a study focused on developing multifunctional agents for Alzheimer's disease, novel ligands were synthesized from this core structure. nih.gov Among these, two compounds demonstrated significant BuChE inhibitory activity. nih.gov

Specifically, compounds designated as 24b and 25b were found to be the most potent BuChE inhibitors in the series, with IC₅₀ values of 2.39 µM and 1.94 µM, respectively. nih.gov This research highlights the potential of the 1-benzylpyrrolidin-3-amine framework as a starting point for designing effective cholinesterase inhibitors. nih.gov

Table 1: Butyrylcholinesterase (BuChE) Inhibition by 1-Benzylpyrrolidin-3-amine Derivatives
CompoundBuChE IC₅₀ (µM)Reference
Compound 24b2.39 nih.gov
Compound 25b1.94 nih.gov

The development of multifunctional ligands from the 1-benzylpyrrolidin-3-amine scaffold has also included the assessment of activity against beta-secretase (BACE-1). nih.gov BACE-1 is a primary therapeutic target in Alzheimer's disease research as it is a key enzyme in the pathway that produces amyloid-β peptides. nih.govrsc.org As part of a multi-target approach, derivatives of 1-benzylpyrrolidin-3-amine were designed and evaluated for their potential to inhibit BACE-1, alongside other targets like BuChE. nih.gov This strategy aims to address the complex nature of neurodegenerative diseases by modulating multiple pathological processes with a single molecule. nih.gov

The 1-benzylpyrrolidin-3-amine hydrochloride structure has been identified in patent literature as a component in the development of Janus kinase (JAK) inhibitors. google.comgoogle.com Specifically, (3R)-1-benzylpyrrolidin-3-amine hydrochloride is listed as an intermediate or building block for creating compounds designed as selective JAK1 inhibitors. google.comgoogle.com The mechanism involves using this amine as a scaffold to build larger molecules that can fit into the ATP-binding site of the JAK enzyme, thereby preventing its kinase activity and blocking downstream signaling pathways involved in inflammation and immune responses.

Functionalized pyrrolidine (B122466) derivatives have shown significant potential as inhibitors of α-mannosidase, an enzyme involved in glycoprotein (B1211001) processing. The stereochemistry and substitutions on the pyrrolidine ring are crucial for potent and selective inhibition. nih.gov A derivative, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, which shares structural motifs with benzyl-substituted aminopyrrolidines, was identified as a potent and selective inhibitor of jack bean α-mannosidase with a Kᵢ of 135 nM. nih.gov

Further studies on N-alkylated polyhydroxypyrrolidines (imino-lyxitols) revealed that the nature of the substituent on the nitrogen atom significantly influences inhibitory potency. rsc.orgbeilstein-journals.org While simple N-benzyl groups can confer good selectivity, modifications to the alkyl chain and the addition of terminal functional groups can fine-tune the activity. rsc.orgbeilstein-journals.org For instance, N-nonylamidine and N-decylamidine derivatives of a pyrrolidine core were found to be the most potent inhibitors of Golgi α-mannosidase II in one study, with Kᵢ values of 4.0 µM and 5.5 µM, respectively. rsc.org Molecular docking studies suggest that the benzyl (B1604629) or other N-alkyl groups orient towards hydrophobic cavities within the enzyme's active site, contributing to binding affinity. rsc.orgnih.gov

Table 2: α-Mannosidase Inhibition by Pyrrolidine Derivatives
Compound Type/NameTarget EnzymeInhibition Constant (Kᵢ)Reference
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diolJack Bean α-Mannosidase135 nM nih.gov
N-nonylamidine 1,4-dideoxy-1,4-imino-L-lyxitolGolgi α-Mannosidase II4.0 µM rsc.org
N-decylamidine 1,4-dideoxy-1,4-imino-L-lyxitolGolgi α-Mannosidase II5.5 µM rsc.org

Based on a review of available scientific literature, there is no direct evidence to suggest that this compound or its direct derivatives have been specifically investigated as inhibitors targeting Dihydrofolate Reductase (DHFR). Research on DHFR inhibitors typically focuses on other structural classes of compounds.

Receptor Binding and Affinity Studies

While direct receptor binding studies for 1-benzylpyrrolidin-3-amine are not extensively detailed, research on structurally related compounds provides insight into the potential of the benzyl-N-heterocycle motif for receptor interaction. Derivatives of 1-benzylpiperidine (B1218667), a six-membered ring analogue of 1-benzylpyrrolidine (B1219470), have been shown to exhibit high affinity for sigma-1 receptors (σ₁R). nih.gov

In one study, a series of 1-benzylpiperidine derivatives were synthesized and evaluated for their σ₁R binding affinity. Several compounds displayed nanomolar potency, with the most active ligand showing a Kᵢ value of 1.45 ± 0.43 nM. nih.gov The 1-benzylpiperidine moiety was identified as a crucial component for this high-affinity binding. nih.gov Additionally, other research has explored 3-benzylaminomorphinan derivatives, which showed high binding affinity at mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.gov These findings suggest that the benzylamino- group, a key feature of 1-benzylpyrrolidin-3-amine, can be incorporated into scaffolds that target a range of G-protein coupled receptors.

Table 3: Receptor Binding Affinity of Structurally Related Benzyl-N-Heterocycle Derivatives
Compound SeriesTarget ReceptorKey Finding (Kᵢ value)Reference
1-Benzylpiperidine derivativesSigma-1 (σ₁)High affinity, Kᵢ = 1.45 nM for the most potent ligand nih.gov
3-Benzylaminomorphinan derivativesMu-Opioid (MOR)High affinity, Kᵢ = 0.42 nM for the most selective MOR ligand nih.gov
3-Benzylaminomorphinan derivativesKappa-Opioid (KOR)High affinity, KOR-selective ligands identified nih.gov

Sigma Receptor (σ1R, σ2R) Binding Affinity and Selectivity

While direct studies on this compound's affinity for sigma receptors (σ1R and σ2R) are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights. For instance, a series of N-(3-phenylpropyl)-N'-benzylpiperazines, which share the benzyl-amine motif, have been synthesized and evaluated for their sigma receptor binding. These compounds exhibited high affinity for both σ1 and σ2 receptors, with Ki values for σ1 in the range of 0.37–2.80 nM and for σ2 in the range of 1.03–34.3 nM. nih.gov The selectivity of these ligands, expressed as the ratio of Ki values (σ2/σ1), varied from 1.4 to 52. nih.gov

In another study focusing on 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a compound also featuring a benzyl-piperidine moiety, a high affinity for the human σ1 receptor (hσ1R) was observed with a Ki value of 1.45 nM. nih.gov This particular derivative demonstrated a significant 290-fold selectivity over the σ2R subtype. nih.gov These findings on related structures underscore the importance of the benzyl-amine fragment for sigma receptor interaction and suggest that modifications to the pyrrolidine ring and its substituents could modulate both affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities of Structurally Related Benzyl-piperazine and -piperidine Derivatives

Compound Type σ1R Ki (nM) σ2R Ki (nM) Selectivity (Ki σ2/Ki σ1) Reference
N-(3-phenylpropyl)-N'-benzylpiperazines 0.37-2.80 1.03-34.3 1.4-52 nih.gov

Note: The data presented is for structurally related compounds and not for this compound itself.

Dopamine (B1211576) D4 and Serotonin (B10506) 5-HT2A Receptor Ligand Interactions

Derivatives of 1-benzylpyrrolidin-3-amine have been investigated as ligands for dopamine and serotonin receptors, which are key targets in the treatment of various neuropsychiatric disorders. A series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides were found to bind with high affinity to the human dopamine D4 (hD4) and serotonin 5-HT2A receptors. nih.govebi.ac.uk Several compounds in this series showed a selectivity of over 500-fold for these receptors compared to the human dopamine D2 (hD2) and α1-adrenergic receptors. nih.govebi.ac.uk While specific Ki values for 5-HT2A were not detailed in the available abstracts, the high affinity was noted.

Further research on (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, another derivative, revealed high affinity for both D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. ebi.ac.uk This compound exhibited a 110-fold selectivity for the D4 receptor over the D2 receptor. ebi.ac.uk

Table 2: Binding Affinities of 1-Benzylpyrrolidin-3-amine Derivatives for Dopamine Receptors

Compound D4 Ki (nM) D3 Ki (nM) D2 Ki (nM) Reference
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide 2.1 21 ~231 ebi.ac.uk

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in metabolism and inflammation. nih.gov Despite the therapeutic potential of PPAR agonists, a review of the available scientific literature did not yield specific studies on the activity of this compound or its direct derivatives as PPAR agonists. Further research is required to determine if this class of compounds interacts with PPAR subtypes.

CXCR4 Receptor Binding Affinity

The CXCR4 receptor is a chemokine receptor involved in various physiological and pathological processes, including HIV entry and cancer metastasis. frontiersin.org A thorough search of the scientific literature did not reveal any studies investigating the binding affinity of this compound derivatives for the CXCR4 receptor. Therefore, information on this specific molecular interaction is not currently available.

Protein Aggregation Modulation

The aggregation of specific proteins, such as amyloid-beta (Aβ) and tau, is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Derivatives of 1-benzylpyrrolidin-3-amine have shown promise in modulating the aggregation of these proteins.

Anti-Aggregating Properties Towards Amyloid-Beta (Aβ) Protein

Several studies have highlighted the potential of 1-benzylpyrrolidin-3-amine derivatives to inhibit the aggregation of Aβ protein. In one study, a series of 1-benzylpyrrolidine-3-amine-based butyrylcholinesterase (BuChE) inhibitors were assessed for their anti-aggregating properties. nih.gov Notably, compounds 24b and 25b from this series demonstrated efficient inhibition of Aβ aggregation at a concentration of 10 μM, with inhibition rates of 45% and 49%, respectively, in an in cellulo assay. nih.gov

Another study on 1-benzylamino-2-hydroxyalkyl derivatives also reported significant inhibitory activity against Aβ aggregation. nih.govresearchgate.net Among the tested compounds, compound 18 was identified as a particularly potent inhibitor, showing 80.0% inhibition of Aβ42 aggregation at a 10 μM concentration and an IC50 value of 3.09 μM for Aβ aggregation inhibition in vitro. nih.govresearchgate.net

Table 3: Inhibition of Amyloid-Beta (Aβ) Aggregation by 1-Benzylpyrrolidin-3-amine Derivatives

Compound Aβ Aggregation Inhibition (%) at 10 μM Aβ Aggregation IC50 (μM) Reference
Compound 24b 45 Not Reported nih.gov
Compound 25b 49 Not Reported nih.gov

Anti-Aggregating Properties Towards Tau Protein

The same series of compounds that showed activity against Aβ aggregation also demonstrated inhibitory effects on tau protein aggregation. The 1-benzylpyrrolidine-3-amine-based derivatives, compounds 24b and 25b, inhibited tau protein aggregation by 53% and 54%, respectively, at a concentration of 10 μM. nih.gov

The 1-benzylamino-2-hydroxyalkyl derivatives also exhibited dual anti-aggregating properties. nih.govresearchgate.net Compound 18, which was a potent Aβ aggregation inhibitor, also showed a 68.3% inhibition of tau protein aggregation at a 10 μM concentration. nih.govresearchgate.net The study highlighted that a library of these compounds displayed a moderate to potent dual anti-aggregating effect, with a general predominance towards the inhibition of tau aggregation. nih.gov

Table 4: Inhibition of Tau Protein Aggregation by 1-Benzylpyrrolidin-3-amine Derivatives

Compound Tau Aggregation Inhibition (%) at 10 μM Reference
Compound 24b 53 nih.gov
Compound 25b 54 nih.gov

Oxidative Stress Modulation

Derivatives of 1-benzylpyrrolidin-3-amine have been investigated for their capacity to counteract oxidative stress, a pathological process implicated in various diseases. This modulation is primarily achieved through direct free radical scavenging and broader antioxidant activities.

The ability of 1-benzylpyrrolidin-3-amine derivatives to neutralize free radicals has been quantified using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This method measures the capacity of a compound to scavenge the stable ABTS•+ radical cation. In a study focused on developing multifunctional agents, novel derivatives were synthesized and evaluated for their free radical scavenging potential. nih.gov

Notably, two specific derivatives, identified as compounds 24b and 25b , demonstrated significant free radical scavenging capabilities in the ABTS assay. nih.gov These findings indicate that the structural modifications to the 1-benzylpyrrolidin-3-amine core can yield compounds with a potent ability to directly neutralize harmful free radicals.

Beyond direct radical scavenging, the antioxidant potential of these derivatives was assessed using the FRAP (Ferric Reducing Antioxidant Power) assay. The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), providing a measure of total antioxidant capacity.

The same compounds that showed strong radical scavenging, 24b and 25b , also displayed notable activity in the FRAP assay. nih.gov This confirms their role as antioxidants, capable of donating electrons to neutralize oxidizing species. The dual activity in both ABTS and FRAP assays underscores the potential of these 1-benzylpyrrolidin-3-amine derivatives to mitigate oxidative stress through multiple mechanisms. nih.gov

Table 1: Antioxidant and Free Radical Scavenging Activity of Selected Derivatives This table is interactive. You can sort the data by clicking on the column headers.

CompoundAssayActivity NotedSource
24b ABTSFree radical scavenging capacity nih.gov
24b FRAPAntioxidant activity nih.gov
25b ABTSFree radical scavenging capacity nih.gov
25b FRAPAntioxidant activity nih.gov

Metal Chelation Properties

The dysregulation of metal ions, particularly copper (Cu²⁺), is a known contributor to oxidative stress and protein aggregation in neurodegenerative disorders. The ability of 1-benzylpyrrolidin-3-amine derivatives to bind or chelate these metal ions has been explored as a therapeutic mechanism.

Research has shown that derivatives of 1-benzylpyrrolidin-3-amine can be designed to act as selective metal chelators. Specifically, compounds 24b and 25b were found to selectively chelate copper ions. nih.gov This property is significant because by sequestering excess copper, these compounds can prevent the metal-catalyzed generation of reactive oxygen species, thereby reducing oxidative damage. The selective chelation of copper highlights the tailored design of these molecules to interact with specific pathological targets. nih.gov

Table 2: Metal Chelation Profile of Selected Derivatives This table is interactive. You can sort the data by clicking on the column headers.

CompoundTarget IonPropertySource
24b Copper (Cu²⁺)Selective chelation nih.gov
25b Copper (Cu²⁺)Selective chelation nih.gov

Modulation of Intracellular Calcium Levels via Voltage-Gated Calcium Channels

The modulation of intracellular calcium (Ca²⁺) levels is a critical strategy for managing conditions involving neuronal hyperexcitability, such as neuropathic pain. Voltage-gated calcium channels (VGCCs) are key regulators of calcium influx in response to membrane depolarization. mdpi.com

Scientific investigations have focused on the pyrrolidine scaffold, the core structure of 1-benzylpyrrolidin-3-amine, for developing inhibitors of VGCCs. nih.gov A prominent target within this class are the T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which are low voltage-activated (LVA) channels that play a crucial role in regulating neuronal excitability near the resting membrane potential. nih.gov

Research into novel pyrrolidine-based inhibitors has demonstrated their efficacy in blocking T-type calcium channels. For instance, a study detailed the development of pyrrolidine derivatives that act as potent inhibitors of both Cav3.1 and Cav3.2 channels. nih.gov One promising compound from this research, 20n , which is based on a pyrrolidine structure, effectively inhibited these channels and showed positive results in animal models of neuropathic pain. nih.gov This indicates that modifying the pyrrolidine core, a central feature of 1-benzylpyrrolidin-3-amine, is a viable strategy for creating modulators of intracellular calcium levels through the inhibition of specific voltage-gated calcium channels. nih.gov

Future Trajectories and Unexplored Frontiers in 1 Benzylpyrrolidin 3 Amine Hydrochloride Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 1-benzyl-3-aminopyrrolidine often involves multi-step processes that may utilize hazardous reagents and generate significant waste. researchgate.net Future research is increasingly focused on developing more efficient and sustainable synthetic routes. Green chemistry principles are being integrated into the synthesis of pyrrolidine (B122466) derivatives, emphasizing the use of environmentally benign solvents like ethanol-water mixtures and catalyst-free conditions where possible. nbinno.com Microwave-assisted organic synthesis (MAOS) is another promising approach that can significantly reduce reaction times and improve yields for pyrrolidine synthesis. nih.gov

Furthermore, the development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a key area of exploration. For instance, nickel-catalyzed amination of alcohols offers a more sustainable alternative to traditional alkylation methods. nih.gov The goal is to create streamlined, atom-economical processes that minimize environmental impact while maximizing the yield and purity of 1-Benzylpyrrolidin-3-amine (B101318) hydrochloride.

Table 1: Comparison of Synthetic Approaches for Pyrrolidine Derivatives

MethodAdvantagesDisadvantagesSustainability Aspect
Traditional Multi-step Synthesis Well-established proceduresOften involves hazardous reagents, multiple steps, and significant waste generationLow
Green Chemistry Approaches Use of eco-friendly solvents, catalyst-free conditionsMay require optimization for specific substratesHigh
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, improved yieldsRequires specialized equipmentModerate to High
Catalytic Methods (e.g., Nickel-catalyzed amination) Use of more sustainable catalysts, higher atom economyCatalyst development and optimization can be challengingHigh

Exploration of New Chiral Architectures and Stereoselective Syntheses

The stereochemistry of the 3-amino group on the pyrrolidine ring is crucial for the biological activity of its derivatives. Consequently, the development of highly stereoselective synthetic methods to produce enantiomerically pure (R)- and (S)-1-benzylpyrrolidin-3-amine is a major focus of ongoing research. Asymmetric catalysis, employing chiral ligands or organocatalysts, is a powerful tool for achieving high enantioselectivity in the synthesis of pyrrolidine rings. mdpi.comacs.org

Future research will likely explore novel chiral catalysts and more efficient methods for chiral resolution. nih.gov This includes the design of new chiral ligands for metal-catalyzed asymmetric reactions and the development of innovative organocatalytic approaches. mdpi.com The ability to precisely control the stereochemistry of the pyrrolidine core will enable the synthesis of more potent and selective drug candidates.

Rational Design of Multi-Target Ligands Based on Detailed Mechanistic Understanding

The "one molecule, one target" paradigm in drug discovery is increasingly being replaced by a multi-target approach, which is particularly relevant for complex multifactorial diseases like Alzheimer's. nih.govmdpi.com The 1-benzylpyrrolidin-3-amine scaffold has shown promise in the design of multi-target-directed ligands (MTDLs). For instance, derivatives of this compound have been developed as inhibitors of butyrylcholinesterase (BuChE) with additional anti-aggregating, antioxidant, and metal-chelating properties, all of which are relevant to the pathology of Alzheimer's disease. nih.gov

A deeper understanding of the mechanism of action of these derivatives at a molecular level is crucial for the rational design of more effective MTDLs. This involves detailed structure-activity relationship (SAR) studies and the elucidation of how different structural modifications impact the affinity for various biological targets. Future research will focus on leveraging this mechanistic understanding to design novel 1-benzylpyrrolidin-3-amine hydrochloride derivatives with optimized polypharmacological profiles.

Advanced Computational Methodologies for Predictive Studies and Target Identification

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound and its derivatives, advanced computational methodologies can be employed for a variety of purposes, from predicting biological activity to identifying new potential targets.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of pyrrolidine derivatives with their biological activities. nih.govpharmablock.comkfupm.edu.sa These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and selectivity. Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, helping to explain observed SAR and guide the design of new analogs with improved affinity. pharmablock.com Furthermore, in silico methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. eurekaselect.com

Table 2: Application of Computational Methods in Pyrrolidine-Based Drug Discovery

Computational MethodApplicationPotential Impact
QSAR Predict biological activity based on chemical structureAccelerate hit-to-lead optimization and virtual screening
Molecular Docking Predict binding modes and affinities to biological targetsGuide rational drug design and explain structure-activity relationships
Molecular Dynamics Simulations Study the dynamic behavior of ligand-protein complexesProvide a more realistic picture of binding interactions
ADMET Prediction Predict pharmacokinetic and toxicity propertiesEarly identification of potential drug development issues

Application of Derivatization Strategies for Advanced Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. The 1-benzylpyrrolidin-3-amine scaffold can be derivatized to create a variety of chemical probes with specific functionalities. For example, the amine group can be functionalized with fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to enable the visualization, isolation, and identification of their cellular targets. nbinno.comacs.org

The development of such probes based on this compound will facilitate a deeper understanding of the biological roles of the targets with which its derivatives interact. These probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and proteomic profiling. The insights gained from these studies can, in turn, inform the design of new therapeutic agents with improved efficacy and selectivity. nih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzylpyrrolidin-3-amine hydrochloride in a laboratory setting?

  • Methodology : A multi-step synthesis approach can be employed, starting with reductive amination or nucleophilic substitution. For example, a 5-step chain reaction involving reduction, etherification, and amination (e.g., using dimethylamine or benzylamine) followed by acidification with HCl·EA has been optimized for similar pyrrolidine derivatives . Key steps include controlling reaction temperature (0–25°C) and using inert atmospheres to minimize oxidation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Monitor progress via TLC (Rf ~0.3 in 9:1 CH2Cl2/MeOH) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR (D2O or DMSO-d6) to confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine backbone (δ 2.5–3.5 ppm for CH2/NH groups) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak at m/z 191.2 [M+H]⁺ (free base) and 227.6 [M+Cl]⁻ (hydrochloride salt) .
  • Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify ≥95% purity. Compare retention time with standards .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Collect spills using non-sparking tools; neutralize with 5% acetic acid. Dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Parameter Screening : Use design-of-experiments (DoE) to test variables:

  • Temperature : 20–60°C (higher temps may accelerate side reactions).
  • Catalyst : Pd/C or Raney Ni for hydrogenation steps (5–10 wt% loading).
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Yield Improvement : Add molecular sieves to absorb water in amination steps, pushing equilibrium toward product formation .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?

  • Troubleshooting Steps :

Verify solvent compatibility (e.g., DMSO-d6 may cause peak broadening).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare with computational predictions (DFT-based NMR simulations) .

  • Impurity Analysis : LC-MS to detect byproducts (e.g., over-alkylated derivatives or unreacted benzyl chloride) .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH, 40°C for 24h). Monitor via HPLC for decomposition products (e.g., benzyl alcohol or pyrrolidine derivatives) .
  • Thermal Stability : TGA/DSC to determine decomposition temperature (>150°C typical for hydrochloride salts) .
    • Formulation : Lyophilization or encapsulation in cyclodextrins enhances shelf-life .

Q. How can enantiomeric purity of chiral this compound be assessed and controlled?

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H, hexane/isopropanol mobile phase) or capillary electrophoresis .
  • Stereochemical Control : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during key amination steps to favor (R)- or (S)-enantiomers .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or solubility data across literature sources?

  • Validation Protocol :

Reproduce experiments using standardized conditions (e.g., USP melting point apparatus).

Cross-check with differential scanning calorimetry (DSC) for precise melting ranges.

Solubility tests in buffered solutions (pH 1–12) to map pH-dependent behavior .

Q. What analytical approaches differentiate this compound from structural analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine)?

  • Key Differentiators :

  • MS/MS Fragmentation : Unique fragment ions (e.g., m/z 91 for benzyl group cleavage).
  • IR Spectroscopy : Absence of cyclopropyl C-H stretching (~3050 cm⁻¹) in the target compound .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.